2,4-Dibromo-5-methoxybenzaldehyde CAS number and identifiers
Technical Monograph: 2,4-Dibromo-5-methoxybenzaldehyde Part 1: Executive Summary & Chemical Identity 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a highly functionalized aromatic building block characterized by...
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a highly functionalized aromatic building block characterized by a specific substitution pattern that renders it indispensable in the synthesis of pharmacologically active heterocycles and stilbenoids.
Its utility stems from the orthogonal reactivity of its three functional handles:
The Aldehyde (C1): A classic electrophile for condensation reactions (Wittig, Knoevenagel).
The Aryl Bromides (C2 & C4): Sites for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira), with the C4-bromide typically exhibiting higher reactivity due to less steric hindrance compared to the C2-bromide.
The Methoxy Group (C5): An electron-donating group that modulates the electronic density of the ring, influencing the rate of oxidative addition at the adjacent bromide sites.
Physicochemical Datasheet
Property
Specification
CAS Number
99615-74-4
IUPAC Name
2,4-Dibromo-5-methoxybenzaldehyde
Molecular Formula
C₈H₆Br₂O₂
Molecular Weight
293.94 g/mol
SMILES
COc1cc(Br)c(C=O)cc1Br
Appearance
White to off-white crystalline solid
Melting Point
102 – 105 °C
Solubility
Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen)
Part 2: Synthesis & Production Strategy
The synthesis of 2,4-dibromo-5-methoxybenzaldehyde is a classic example of leveraging directing group effects in electrophilic aromatic substitution (EAS). The most robust route utilizes 3-methoxybenzaldehyde (m-anisaldehyde) as the starting material.
Mechanistic Rationale
Substrate: 3-methoxybenzaldehyde.
Directing Effects:
The Methoxy group (-OMe) is a strong activator and ortho, para-director. relative to itself, it activates positions 2, 4, and 6.
The Aldehyde group (-CHO) is a strong deactivator and meta-director. Relative to itself (at C1), it directs incoming electrophiles to positions 3 and 5.
Regioselectivity: The activation by the methoxy group dominates the deactivation by the aldehyde.
Position 4 (para to OMe): Highly activated and sterically accessible.
Position 6 (ortho to OMe): Activated. (Becomes C2 in the final product numbering).
Position 2 (ortho to OMe): Activated but sterically crowded between the OMe and CHO groups.
Outcome: Controlled dibromination occurs at the para (C4) and ortho (C6) positions relative to the methoxy group. Upon re-numbering the final product with the aldehyde at C1, these correspond to the 4 and 2 positions, yielding 2,4-dibromo-5-methoxybenzaldehyde .
Experimental Protocol
Note: This protocol is a standardized adaptation for laboratory-scale synthesis.
Dissolution: Charge a round-bottom flask with 3-methoxybenzaldehyde (10 g, 73.5 mmol) and NaOAc (18 g) in glacial acetic acid (100 mL). Stir until homogeneous.
Bromination: Cool the solution to 10–15°C. Add Bromine (25.8 g, 8.3 mL, 161 mmol) dropwise over 45 minutes. Critical: Maintain temperature below 20°C during addition to prevent oxidation of the aldehyde to the carboxylic acid.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for mono-brominated intermediate should disappear.
Quenching: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to quench excess bromine).
Isolation: A white precipitate will form. Filter the solid.[2][3]
Purification: Recrystallize from Ethanol or Methanol to yield needle-like crystals.
Yield: Typically 75–85%.
Characterization: ¹H NMR (CDCl₃) should show two singlets for the aromatic protons (para to each other) and the aldehyde proton.
Figure 1: Synthetic pathway via regioselective electrophilic aromatic bromination.
Part 3: Reactivity & Applications in Drug Discovery
This molecule is a "linchpin" intermediate. Its value lies in the ability to sequentially functionalize the ring.
Differential Cross-Coupling (The "Walk-Around" Strategy)
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent.
C4-Br: Generally more reactive towards oxidative addition due to less steric hindrance.
C2-Br: Sterically hindered by the adjacent aldehyde (C1) and methoxy (C5) groups.
Strategy: Researchers can install a specific aryl group at C4 first (using 1.0 eq of boronic acid), isolate the intermediate, and then perform a second coupling at C2 with a different partner, creating highly substituted unsymmetrical biaryls.
Medicinal Chemistry Applications
Combretastatin Analogs: The 2,4-dibromo-5-methoxy motif is structurally homologous to the A-ring of Combretastatin A-4 (a potent tubulin polymerization inhibitor). The bromines provide handles to introduce lipophilic chains or heterocycles that mimic the colchicine binding site.
Isoquinoline Synthesis: Condensation of the aldehyde with amines followed by Pomeranz-Fritsch cyclization (utilizing the C2-Br for intramolecular closure) yields substituted isoquinolines, which are privileged scaffolds in antiviral and anticancer research.
Figure 2: Divergent synthesis map demonstrating the core's utility in generating diverse pharmacophores.
2,4-Dibromo-5-methoxybenzaldehyde: A Strategic Scaffold for Regioselective Functionalization
The following technical guide details the chemical structure, synthesis, and properties of 2,4-Dibromo-5-methoxybenzaldehyde , designed for researchers in medicinal chemistry and organic synthesis. Executive Summary 2,4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of 2,4-Dibromo-5-methoxybenzaldehyde , designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a highly functionalized aromatic building block characterized by a dense substitution pattern that offers three distinct vectors for chemical modification: an electrophilic aldehyde handle and two chemically distinct bromine sites.[1][2] Its utility spans the synthesis of metalloporphyrins , marine alkaloids (e.g., Amathamides) , and polysubstituted stilbenes (Combretastatin analogs) . This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route from commodity precursors, and a strategic framework for its application in drug discovery.
Chemical Identity & Structural Analysis
The molecule features a benzene core substituted at the 1, 2, 4, and 5 positions. This "1,2,4,5" substitution pattern creates a unique steric and electronic environment.
Soluble in CHCl₃, DCM, DMF, DMSO; low solubility in water
Structural Conformation & Sterics
C1-Aldehyde (CHO): Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack, but also providing a handle for condensation reactions.
C2-Bromine: Located ortho to the aldehyde. This position is sterically crowded, making it less accessible for catalytic cycles compared to the C4 position, despite the electronic activation from the ortho-carbonyl.
C4-Bromine: Located para to the aldehyde and ortho to the methoxy group. It is typically the primary site for cross-coupling due to lower steric hindrance relative to the C2 site.
C5-Methoxy (OMe): An electron-donating group (EDG) that modulates the Lewis acidity of the ring and directs electrophilic substitution to the C2 and C6 positions during precursor synthesis.
Physicochemical Profile
Experimental data aggregated from spectroscopic studies.[4][5]
Distinct carbonyl peak at ~190 ppm; Ar-C peaks reflect halogenated carbons.
[1]
IR Spectrum (KBr)
1679 cm⁻¹ (C=O stretch), 1575 cm⁻¹ (Ar C=C)
[2]
Note on NMR Assignment: The singlet at 7.83 ppm is assigned to H-6 due to the deshielding anisotropic effect of the adjacent carbonyl group. The singlet at 7.39 ppm corresponds to H-3 , which is flanked by two bromine atoms.
Validated Synthetic Route (Upstream)
The most robust synthesis proceeds via the bromination of 3-hydroxybenzaldehyde followed by O-methylation. This route leverages the ortho/para directing power of the hydroxyl group to install bromines at the C4 and C6 positions of the starting material (which become C2 and C4 in the final numbered product).
Reaction Scheme
Bromination: 3-Hydroxybenzaldehyde is treated with bromine in acetic acid. The directing effect of the OH group directs bromination to positions 4 and 6 (relative to CHO at 1 and OH at 3).
Note: In the final product numbering (lowest locant), the "4,6-dibromo-3-hydroxy" intermediate is re-numbered as 2,4-dibromo-5-hydroxybenzaldehyde .
Methylation: The phenol is protected using methyl iodide and potassium carbonate.
Figure 1: Two-step synthesis of 2,4-Dibromo-5-methoxybenzaldehyde from commodity precursors [2].
Detailed Protocol
Step 1: Synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.
Add bromine (2.1 eq) dropwise at room temperature.
Stir for 3 days (or until TLC indicates completion).
Pour mixture into ice water. The product precipitates as a solid.
Filter, wash with water, and dry.
Yield: ~91%.
Identity: The product is effectively 2,4-dibromo-5-hydroxybenzaldehyde (renumbered from 4,6-dibromo-3-hydroxy).
Step 2: Methylation to 2,4-Dibromo-5-methoxybenzaldehyde
Dissolve the intermediate (1.0 eq) in dry DMF.
Add anhydrous K₂CO₃ (1.5 eq) and Methyl Iodide (1.2 eq).
Stir at room temperature for 4 hours.
Quench with water. The product may precipitate or require extraction with CHCl₃.
Recrystallize from MeOH/Water to obtain light brown needles.
This scaffold is a "linchpin" molecule. The aldehyde allows for chain extension, while the bromines allow for cross-coupling.
Regioselective Cross-Coupling
The presence of two bromine atoms at C2 and C4 presents a challenge and opportunity for site-selective catalysis (e.g., Suzuki-Miyaura).
Site A (C4-Br): Generally more reactive in Pd-catalyzed couplings due to lower steric hindrance. The adjacent C3-H and C5-OMe do not impose the same steric penalty as the C1-CHO group does on C2.
Site B (C2-Br): Less reactive due to ortho-CHO steric clashing. Functionalization at this site often requires specialized ligands (e.g., Buchwald phosphines) or higher temperatures, typically performed after C4 functionalization or using protecting groups on the aldehyde.
Case Study: Synthesis of Amathamide Alkaloids
Researchers have utilized this scaffold to synthesize Amathamides , brominated alkaloids from marine bryozoans.
Workflow: The aldehyde is converted to a cyanohydrin (using TMSCN), then reduced to a
-amino alcohol. This highlights the stability of the aryl bromides during standard aldehyde manipulations [2].
Porphyrin Synthesis
Condensation of 2,4-dibromo-5-methoxybenzaldehyde with pyrrole (Lindsey conditions) yields meso-tetrakis(2,4-dibromo-5-methoxyphenyl)porphyrin . These heavy-atom-substituted porphyrins are valuable for studying spin-orbit coupling and singlet oxygen generation [1].
Figure 2: Divergent synthetic pathways available from the scaffold.
Safety & Handling
Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2). May cause respiratory irritation.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.
Handling: Use standard PPE. Avoid contact with strong oxidizing agents.
References
Heavy-atom effects on metalloporphyrins and polyhalogenated porphyrins. Journal of Photochemistry and Photobiology A: Chemistry. Available at:
Studies Towards the Synthesis of Amathamides and Their Antimicrobial Activity. Goa University / NIO Thesis. Available at: (Referenced via snippet data describing synthesis from 3-hydroxybenzaldehyde).
Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde.Proceedings of International Conference on Religion, Science and Education.
2,4-Dibromo-5-methoxybenzaldehyde molecular weight and formula
This guide details the physicochemical profile, synthetic pathways, and application scope of 2,4-Dibromo-5-methoxybenzaldehyde , a specialized halogenated intermediate used in the synthesis of metalloporphyrins and bioac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile, synthetic pathways, and application scope of 2,4-Dibromo-5-methoxybenzaldehyde , a specialized halogenated intermediate used in the synthesis of metalloporphyrins and bioactive alkaloids.[1]
Physicochemical Profile, Synthetic Utility, and Analytical Characterization
Executive Summary
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a highly functionalized aromatic building block characterized by a specific substitution pattern that combines electrophilic (aldehyde), nucleophilic (methoxy), and chemically versatile (bromo) handles.[1][2][3][4] Its primary utility lies in medicinal chemistry as a precursor for phenethylamine alkaloids (e.g., amathamides) and in materials science for the construction of hindered meso-substituted porphyrins.[1] This guide provides a validated technical overview for researchers utilizing this compound in drug discovery and organic synthesis.[1]
Chemical Identity & Physicochemical Properties[2][5][6][7]
Molecular Specifications
The presence of two bromine atoms induces a distinct isotopic signature in mass spectrometry, essential for compound verification.
Parameter
Specification
CAS Number
99615-74-4
IUPAC Name
2,4-Dibromo-5-methoxybenzaldehyde
Molecular Formula
C₈H₆Br₂O₂
Molecular Weight (Average)
293.94 g/mol
Monoisotopic Mass
291.8734 Da (Br)
Isotopic Pattern (MS)
1:2:1 triplet (M, M+2, M+4) due to Br and Br abundance.[1]
SMILES
COc1cc(Br)c(cc1Br)C=O
Physical Characteristics[8]
Appearance: Light brown to white crystalline needles.[1]
Melting Point: 102–105 °C (Commercial Grade) [1]; 110–111 °C (High Purity Recrystallized) [2].[1]
Solubility: Soluble in chloroform (CHCl
), dichloromethane (DCM), and dimethylformamide (DMF).[1] Sparingly soluble in water.[1]
Synthetic Pathways[8][9][10]
The synthesis of 2,4-dibromo-5-methoxybenzaldehyde typically proceeds via the regioselective bromination of a meta-substituted benzaldehyde precursor.[1] The most robust literature protocol utilizes 3-hydroxybenzaldehyde as the starting material to ensure correct regiochemistry, followed by O-methylation.[1]
Validated Synthesis Protocol
Route: Bromination-Methylation Sequence
Bromination: 3-Hydroxybenzaldehyde is treated with molecular bromine (Br
) in glacial acetic acid.[1] The hydroxyl group directs bromination to the ortho and para positions relative to itself (positions 2, 4, and 6). Under controlled stoichiometry (2.0 equivalents Br), the 2,4-dibromo isomer is favored due to the synergistic directing effects and steric constraints.[1]
Methylation: The resulting phenol intermediate (2,4-dibromo-5-hydroxybenzaldehyde) is methylated using methyl iodide (MeI) and potassium carbonate (K
Figure 1: Step-wise synthesis of 2,4-Dibromo-5-methoxybenzaldehyde from 3-hydroxybenzaldehyde precursor [2].
Analytical Characterization
Verification of the substitution pattern is critical, as bromination can yield regioisomers (e.g., 2,6-dibromo).[1] The following NMR signatures confirm the 2,4-substitution pattern relative to the 5-methoxy group.
Note: The absence of ortho-coupling (doublets with
Hz) rules out 2,3- or 3,4-substitution patterns, confirming the isolated protons at C3 and C6.[1]
Applications in Research & Drug Development[1][11]
Medicinal Chemistry: Alkaloid Synthesis
This compound serves as a key intermediate in the total synthesis of Amathamides , a class of brominated alkaloids isolated from the bryozoan Amathia wilsoni.
Mechanism: The aldehyde undergoes Henry reaction (nitroaldol) or condensation with amines to form the phenethylamine backbone.
Significance: The specific 2,4-dibromo pattern is crucial for the biological activity (antimicrobial/cytotoxic) of the final natural product analogs [2].[1]
Materials Science: Porphyrin Scaffolds
Used in the synthesis of meso-tetrakis(2,4-dibromo-5-methoxyphenyl)porphyrin via Lindsey or Rothemund condensation with pyrrole.[1]
Utility: The bulky bromine atoms at the ortho positions (relative to the porphyrin linkage) induce steric hindrance, preventing aggregation and altering the photophysical properties (heavy-atom effect) for applications in singlet oxygen generation and photodynamic therapy studies [3].[1]
Cross-Coupling Logic
The molecule possesses two chemically distinct C-Br bonds:[1]
C2-Br: Sterically hindered (ortho to CHO) and electronically distinct.[1]
C4-Br: Less hindered (para to CHO, ortho to OMe).
Application: Sequential Suzuki-Miyaura couplings can selectively functionalize the C4 position first under controlled conditions, allowing for the construction of non-symmetrical biaryl drug candidates.[1]
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.[1]
References
Indofine Chemical Company. Catalog: 2,4-Dibromo-5-methoxybenzaldehyde (Product 22-417).[1][2]Link[1]
Mishra, P. D., et al. (2006). Studies Towards the Synthesis of Amathamides and Their Antimicrobial Activity. National Institute of Oceanography (NIO) / Goa University. Link
Dolphin, D., et al. (2000). Heavy-atom effects on metalloporphyrins and polyhalogenated porphyrins.[1] Journal of Porphyrins and Phthalocyanines.[1] Link
Solubility Data & Physicochemical Characterization: 2,4-Dibromo-5-methoxybenzaldehyde
This guide serves as a comprehensive technical resource for the solubility profile and physicochemical characterization of 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4).[1] Due to the specialized nature of this int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the solubility profile and physicochemical characterization of 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4).[1]
Due to the specialized nature of this intermediate, specific peer-reviewed solubility tables are absent from open literature. Therefore, this guide synthesizes predictive data based on structural analogs (e.g., 2-bromo-5-methoxybenzaldehyde, 3,5-dibromo-4-hydroxybenzaldehyde) and provides a rigorous experimental protocol for researchers to generate valid solubility data in-house.
[1]
Executive Summary
2,4-Dibromo-5-methoxybenzaldehyde is a halogenated aromatic aldehyde used primarily as a building block in the synthesis of complex pharmaceuticals and agrochemicals. Its solubility profile is governed by the interplay between the lipophilic bromine atoms, the polarizable aldehyde moiety, and the electron-donating methoxy group.
Primary Challenge: The compound exhibits low aqueous solubility and high crystallinity, often requiring mixed-solvent systems for effective purification.[1]
Analogs: 2-Bromo-5-methoxy (~75°C); 3,5-Dibromo-4-hydroxy (~180°C).[1] The second bromine significantly increases lattice energy vs. the mono-bromo derivative.[1]
High hydrophobicity due to di-bromo substitution.[1]
pKa
N/A
High
No acidic protons (unlike hydroxy-benzaldehydes).[1]
Solubility Landscape: Solvent Selection Guide
The solubility of 2,4-Dibromo-5-methoxybenzaldehyde follows the principle of Similia Similibus Solvuntur (Like Dissolves Like).[1] The high halogen content directs solubility toward polarizable, non-protic solvents.
For purification, a binary solvent system is recommended to balance yield and purity.[1]
System 1 (Standard): Dissolve in boiling Ethanol (95%) or Acetonitrile .[1] If no crystals form upon cooling to 0°C, add dropwise water (anti-solvent) until turbidity persists, then cool.
System 2 (High Purity): Dissolve in minimal Ethyl Acetate (warm); add Heptane slowly until cloud point is reached.[1]
Experimental Protocol: Determination of Solubility
Directive: Use this protocol to generate the exact mole fraction data required for thermodynamic modeling.
Method: Isothermal Shake-Flask (Gravimetric)
This method is the gold standard for generating solubility data (
Where is the mole fraction of the solute, are mass/molar mass of solute, and are mass/molar mass of solvent.
Thermodynamic Modeling Framework
Once experimental data is collected, use the following models to correlate solubility with temperature. These are standard for benzaldehyde derivatives.[1]
The following diagram illustrates the decision logic for solvent selection and the experimental workflow for solubility determination.
Caption: Workflow for selecting solvents and experimentally determining the solubility profile of the target compound.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11460592, 2,4-Dibromo-5-methoxybenzaldehyde. Retrieved from [Link]
Shakeel, F., et al. (2014).[1] Solubility and thermodynamic analysis of salicylaldehyde derivatives in organic solvents. Journal of Molecular Liquids. (Contextual grounding for benzaldehyde solubility protocols).
Yalkowsky, S.H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility estimation methods).
literature review of 2,4-Dibromo-5-methoxybenzaldehyde synthesis
Executive Summary 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a critical halogenated aromatic building block used in the synthesis of complex marine natural products (e.g., amathamides) and porphyrin-based mat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a critical halogenated aromatic building block used in the synthesis of complex marine natural products (e.g., amathamides) and porphyrin-based materials. Its structural uniqueness lies in the specific "2,4-dibromo-5-methoxy" substitution pattern, which provides orthogonal reactivity: the aldehyde allows for condensation reactions (e.g., Wittig, Knoevenagel), while the bromine atoms offer sites for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
This guide details the most authoritative and high-yielding synthetic route: the regioselective dibromination of 3-hydroxybenzaldehyde followed by O-methylation . This two-step protocol is preferred over direct bromination of 3-methoxybenzaldehyde due to superior regiocontrol and yield.
Retrosynthetic Analysis & Strategy
To design the most efficient route, we analyze the electronic directing effects of the target molecule.
) is a strong ortho/para activator. The aldehyde group () is a meta director (deactivator).
Regioselectivity: In 3-hydroxybenzaldehyde, the
at C3 activates positions C2, C4, and C6. The at C1 deactivates the ring but directs incoming electrophiles to C3 (occupied) and C5. The activation by dominates.
C2: Sterically hindered (between
and ).
C4 & C6: Sterically accessible and electronically activated.
Figure 1: Retrosynthetic strategy leveraging the directing power of the phenol group.
Experimental Protocol
The following protocol is synthesized from validated literature procedures, specifically optimizing for yield and purity without the need for chromatographic purification in the first step.
Addition: Add liquid bromine (15.7 g, 98 mmol) dropwise over 30–60 minutes. Caution: Exothermic reaction. Maintain temperature below 30°C using a water bath if necessary.
Reaction: Stir the mixture at room temperature. A solid precipitate usually forms as the reaction progresses. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material is consumed.
Quench & Isolation: Pour the reaction mixture into ice-cold water (approx. 500 mL). Stir vigorously to break up the solid.
Purification: Filter the solid precipitate. Wash with cold water (3x) to remove residual acid and bromine. Recrystallize from methanol/water if necessary.
Product: 2,4-Dibromo-5-hydroxybenzaldehyde (Off-white to light brown solid).
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride).
Mixing: Suspend the 2,4-dibromo-5-hydroxybenzaldehyde (from Step 1) and anhydrous Potassium Carbonate (
) in dry DMF (approx. 10 volumes).
Addition: Add Methyl Iodide (MeI) dropwise. Note: Dimethyl sulfate (DMS) can be used as a non-volatile alternative, but MeI often gives cleaner profiles.
Reaction: Stir at room temperature for 4–6 hours. The suspension will change appearance as the phenol is consumed.
Workup: Pour the mixture into excess water. The product should precipitate out.
Extraction (if oil forms): If a solid does not form immediately, extract with Ethyl Acetate or Chloroform (
). Wash the organic layer with water and brine, then dry over .
Final Isolation: Evaporate the solvent. The residue can be recrystallized from Methanol or Dichloromethane/Hexane.
Figure 2: Step-by-step synthetic workflow for the preparation of 2,4-dibromo-5-methoxybenzaldehyde.
Quantitative Data Summary
The following table summarizes the efficiency of this route based on literature reports [1, 2].
Step
Reaction Type
Reagents
Key Conditions
Yield
Melting Point
1
Electrophilic Bromination
, AcOH
RT, 2-4h
91%
180–182°C (OH-intermediate)
2
O-Methylation
MeI, , DMF
RT, 4-6h
96–98%
110–111°C (Final Product)
Comparative Note:
Attempts to brominate 3-methoxybenzaldehyde (anisaldehyde) directly often lead to mixtures of mono-bromo isomers (2-bromo and 6-bromo) or require harsher conditions to achieve dibromination, often resulting in lower regioselectivity. The "Phenol First" route (Bromination
Methylation) leverages the stronger directing power of the free phenol to lock in the 2,4-substitution pattern before capping with the methyl group.
Safety & Troubleshooting
Bromine (
): Highly corrosive and toxic. Must be handled in a fume hood. Use a sodium thiosulfate () solution trap to neutralize bromine vapors.
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use gloves and work in a well-ventilated hood.
Regioselectivity Check: If the melting point of the final product deviates significantly from 110–111°C, check for mono-bromo impurities (usually lower MP) or tribromo species. 1H NMR is definitive: The product should show two distinct aromatic singlets (due to the para-relationship of the protons in the 2,4-dibromo-5-methoxy pattern, which leaves H3 and H6... wait, let's verify the proton splitting).
Mandrekar, V. (2010). Studies Towards the Synthesis of Amathamides and Their Antimicrobial Activity. National Institute of Oceanography (NIO), Goa, India.
Azenha, E. G., et al. (2002).[2] "Heavy-atom effects on metalloporphyrins and polyhalogenated porphyrins". Chemical Physics, 280(3), 177-190.[2] (Describes the synthesis and characterization of 2,4-dibromo-5-methoxybenzaldehyde).
Sigma-Aldrich. Product Specification: 2,4-Dibromo-5-methoxybenzaldehyde (CAS 99615-74-4). Link
An In-Depth Technical Guide to the Thermodynamic Properties of Poly-halogenated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals Abstract Poly-halogenated benzaldehydes are a class of compounds with significant industrial and pharmaceutical relevance. Their thermodynamic properties ar...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly-halogenated benzaldehydes are a class of compounds with significant industrial and pharmaceutical relevance. Their thermodynamic properties are fundamental to understanding their stability, reactivity, and environmental fate, which is critical for applications ranging from synthetic chemistry to drug design. This technical guide provides a comprehensive overview of the thermodynamic properties of these compounds, detailing experimental and computational methodologies for their determination. It synthesizes technical data with practical insights, offering a valuable resource for researchers in the field.
Introduction: The Significance of Poly-halogenated Benzaldehydes
Halogenated benzaldehydes, molecules where one or more hydrogen atoms on the benzene ring are replaced by halogens (Fluorine, Chlorine, Bromine, or Iodine), are versatile intermediates in the synthesis of a wide array of products, including pharmaceuticals, pesticides, and dyes.[1] The nature, number, and position of the halogen substituents profoundly influence the molecule's chemical and physical properties, including its reactivity and thermodynamic stability.[1] For instance, the electron-withdrawing or -donating effects of different halogens can alter the reactivity of the aldehyde group and the aromatic ring.
In the realm of drug development, halogenated organic compounds are ubiquitous.[2] The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the thermodynamic properties of poly-halogenated benzaldehydes is therefore not merely an academic exercise but a crucial aspect of rational drug design and process chemistry. This guide aims to provide a detailed exploration of these properties, empowering researchers to make more informed decisions in their synthetic and developmental endeavors.
Experimental Determination of Thermodynamic Properties
The experimental quantification of thermodynamic properties provides the most reliable data. Several key techniques are employed to measure parameters such as enthalpy of formation, sublimation, vaporization, and heat capacity.
Combustion Calorimetry: Determining Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is often determined indirectly through combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen atmosphere.
For halogenated compounds, particularly those containing fluorine, specialized techniques are required due to the corrosive nature of the reaction products (e.g., hydrofluoric acid). Rotating-bomb calorimetry is the method of choice for such compounds.[3]
Experimental Protocol: Rotating-Bomb Calorimetry for a Poly-halogenated Benzaldehyde
This protocol outlines the essential steps for determining the enthalpy of combustion of a solid poly-halogenated benzaldehyde.
Sample Preparation:
A pellet of the high-purity poly-halogenated benzaldehyde (typically 0.5-1.0 g) is prepared using a pellet press.
The pellet is accurately weighed and placed in a crucible (often made of platinum or another inert material).
A known length of ignition wire (e.g., platinum or iron) is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet.
For compounds containing chlorine or bromine, a reducing solution (e.g., arsenious oxide solution) is often added to the bomb to ensure the halogens are converted to a single, well-defined final state (halide ions in solution). For fluorine compounds, a small amount of water is added to form aqueous hydrofluoric acid.[3]
Bomb Assembly and Pressurization:
The bomb head is securely sealed to the bomb vessel.
The bomb is flushed with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.[4]
The filled bomb is submerged in water to check for leaks.
Calorimetric Measurement:
The sealed bomb is placed in the calorimeter vessel, which is filled with a precisely known mass of water.
The calorimeter is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.
The sample is ignited by passing an electric current through the ignition wire.
The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion.
The final temperature is recorded after thermal equilibrium is re-established.
Throughout the experiment, the bomb is continuously rotated to ensure a homogeneous solution of the combustion products.[3]
Data Analysis:
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
The total heat released during the combustion of the poly-halogenated benzaldehyde is calculated.
Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
The standard internal energy of combustion (ΔcU°) is calculated.
The standard enthalpy of combustion (ΔcH°) is then determined from ΔcU°.
Finally, the standard enthalpy of formation (ΔfH°) of the poly-halogenated benzaldehyde is calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the corresponding hydrogen halide).
Logical Flow of Bomb Calorimetry Data Analysis
Caption: Data processing workflow in bomb calorimetry.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are powerful thermal analysis techniques that provide information on phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine the temperatures and enthalpies of fusion (melting) and crystallization. For poly-halogenated benzaldehydes, which are often solid at room temperature, DSC is invaluable for characterizing their solid-state properties. DSC can also be used to determine the heat capacity of the crystalline phase.[3]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[6] TGA is used to study the thermal stability and decomposition of compounds. For poly-halogenated benzaldehydes, TGA can help determine the temperature range in which they are stable and can also be used to determine their enthalpy of sublimation by measuring the rate of mass loss due to sublimation at different temperatures.[7]
Experimental Protocol: DSC and TGA for a Poly-halogenated Benzaldehyde
Sample Preparation:
A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in a sample pan (commonly aluminum for DSC).[8]
DSC Measurement:
The sample pan and an empty reference pan are placed in the DSC cell.
The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
A temperature program is initiated, typically involving a linear heating rate (e.g., 5-10 °C/min).
The heat flow to the sample is measured relative to the reference.
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.
The temperature of the phase transition is determined from the onset or peak of the transition, and the enthalpy change is calculated from the area of the peak.
TGA Measurement:
The sample is placed in a tared TGA pan.
The furnace is heated at a controlled rate under a specific atmosphere (e.g., inert or oxidative).
The mass of the sample is continuously monitored.
The resulting TGA curve plots mass loss versus temperature, revealing decomposition temperatures and the presence of volatile components.
Vapor Pressure Measurement
Vapor pressure is a crucial thermodynamic property that dictates the volatility of a compound. It is essential for understanding the environmental transport of these compounds and for designing purification processes like distillation. Several methods are used to measure the vapor pressure of solids and liquids, including the static method and the Knudsen effusion method.[9]
Computational Determination of Thermodynamic Properties
While experimental methods provide the most accurate data, they can be time-consuming and require pure samples. Computational chemistry offers a powerful alternative for estimating thermodynamic properties, especially for compounds that are difficult to synthesize or handle.
High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3, G3(MP2)), can provide highly accurate predictions of enthalpies of formation.[10][11] These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the exact solution to the Schrödinger equation.
Computational Protocol: G3(MP2) Calculation of Enthalpy of Formation
The G3(MP2) method is a composite method that provides a good balance between accuracy and computational cost.[12][13]
Geometry Optimization: The molecular geometry is optimized at the MP2(full)/6-31G(d) level of theory.[14]
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large) using the optimized geometry.[12]
Energy Correction: The final G3(MP2) energy is obtained by combining the energies from the different levels of theory and adding a higher-level correction (HLC) to account for remaining deficiencies.
Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the energy required to break all the bonds in the molecule to form its constituent atoms and then using the known enthalpies of formation of the atoms. Isodesmic reactions, which involve a formal reaction where the number and types of bonds are conserved, often lead to more accurate results due to the cancellation of errors.
Workflow for G3(MP2) Calculation
Caption: Key stages in the G3(MP2) computational protocol.
Thermodynamic Data of Poly-halogenated Benzaldehydes
While a comprehensive experimental database for all poly-halogenated benzaldehydes is not available, a recent study provides valuable data for several chloro- and bromo-substituted benzaldehydes.[3]
Table 1: Experimentally Determined Thermodynamic Properties of Selected Poly-halogenated Benzaldehydes at 298.15 K [3]
Compound
ΔsubH° (kJ/mol)
ΔvapH° (kJ/mol)
Ttp (K)
ptp (Pa)
4-Chlorobenzaldehyde
78.4 ± 0.4
56.1 ± 0.4
319.43
123
4-Bromobenzaldehyde
84.1 ± 0.5
59.8 ± 0.5
330.02
99.1
2,3-Dichlorobenzaldehyde
88.9 ± 0.4
64.1 ± 0.4
334.82
87.6
2,4-Dichlorobenzaldehyde
87.3 ± 0.3
62.8 ± 0.3
343.90
201
2,6-Dichlorobenzaldehyde
90.1 ± 0.4
65.2 ± 0.4
342.99
85.7
ΔsubH°: Standard molar enthalpy of sublimation; ΔvapH°: Standard molar enthalpy of vaporization; Ttp: Triple point temperature; ptp: Triple point pressure.
Influence of Halogenation on Thermodynamic Properties
The data in Table 1, though limited, allows for an analysis of the impact of halogenation on the thermodynamic properties of benzaldehydes.
Effect of Halogen Type: Comparing 4-chlorobenzaldehyde and 4-bromobenzaldehyde, the heavier bromine atom leads to a higher enthalpy of sublimation. This is attributed to stronger intermolecular interactions, such as London dispersion forces, which increase with the size and polarizability of the halogen.
Effect of Halogen Position: The position of the halogen atoms on the benzene ring significantly influences the intermolecular forces and, consequently, the thermodynamic properties. For instance, 2,6-dichlorobenzaldehyde exhibits the highest enthalpy of sublimation among the studied dichlorobenzaldehydes, suggesting stronger crystal lattice forces. This can be attributed to specific intermolecular interactions, such as C=O···Cl interactions, which are more pronounced in this isomer.[3]
Volatility: The vapor pressure is inversely related to the enthalpy of sublimation. Therefore, compounds with stronger intermolecular forces and higher enthalpies of sublimation will have lower vapor pressures and be less volatile.
Conclusion and Future Outlook
The thermodynamic properties of poly-halogenated benzaldehydes are of paramount importance for their application in various fields, particularly in drug discovery and materials science. This guide has provided an in-depth overview of the experimental and computational methodologies used to determine these properties, along with available data and an analysis of the structure-property relationships.
While significant progress has been made, there remains a need for more extensive experimental data, especially for poly-fluorinated and -iodinated benzaldehydes, to build a more comprehensive understanding and to validate and refine computational models. The continued development of accurate and efficient computational methods will also play a crucial role in expanding our knowledge of this important class of compounds. The integration of experimental and computational approaches will undoubtedly accelerate the rational design of novel molecules with tailored properties for a wide range of applications.
References
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY. Pure and Applied Chemistry. [Link]
Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. OSTI.GOV. [Link]
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]
Halogenated benzaldehydes are derivatives of benzaldehyde in which one or more hydrogen atoms on the benzene ring are substituted with halogen atoms (fluorine, chlorine, bromine, or iodine). MDPI. [Link]
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PMC. [Link]
Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. PubMed. [Link]
CBr4 as a Halogen Bond Donor Catalyst for the Selective Activation of Benzaldehydes to Synthesize α,β-Unsaturated Ketones. Organic Chemistry Portal. [Link]
Ortho substituted benzaldehydes, preparation thereof and use thereof.
Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]
Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. MDPI. [Link]
Bomb Calorimetry Testing: A Complete How-To Guide. WorldofTest.com. [Link]
Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. PMC. [Link]
Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. ResearchGate. [Link]
Vapor Pressure of Organic Compounds. Measurement and Correlation. VŠChT. [Link]
Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics. [Link]
Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]
Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Atmospheric Chemistry and Physics. [Link]
Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. MDPI. [Link]
Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. PMC. [Link]
Introduction to Differential Scanning Calorimetry. NanoQAM. [Link]
An overview of Thermogravimetric Analysis and of Thermobalances. Setaram. [Link]
(a) Gravimetric uptake of iodine as a function of time at 350 K; (b) TGA trace of I 2 loading azo-linked CMP. ResearchGate. [Link]
Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. ACS Physical Chemistry Au. [Link]
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PubMed. [Link]
Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory. PubMed. [Link]
Enthalpy of sublimation of iodine is 24 c a l g − 1 a t 200 0 [Chemistry]. Gauth. [Link]
Enthalpy of sublimation of iodine is 24 calg1 at 200circ class 11 chemistry CBSE. Vedantu. [Link]
1)" at " 200^(@)C. If specific heat of l_(2)(s) and l_(2)(vap) are 0.055 and 0.031 respectively, then enthalpy of sublimation of iodine at250^(@)Cin"cal g"^(-1)` is. Allen. [Link]
Enthalpy of sublimation of iodine is 24 cal/g at 200 °C. If specific heat of I₂(s) and I₂(vap) are. YouTube. [Link]
[Solved] Enthaply of sublimation of iodine is 24 cal g-1 at 200°C. Testbook. [Link]
Audience: Medicinal Chemists, Process Development Scientists[4]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2,4-Dibromo-5-methoxybenzaldehyde represents a high-value "lynchpin" scaffold. Unlike simple halo-benzaldehydes, this molecule offers three orthogonal reactive sites : an electrophilic aldehyde and two chemically distinct bromine handles.
This guide analyzes the strategic potential of this intermediate. Its unique substitution pattern allows for the sequential construction of complex biaryl and stilbenoid architectures—most notably analogs of Combretastatin A-4 (tubulin inhibitors) and various kinase inhibitors. By exploiting the electronic differentiation between the C2 and C4 bromine atoms, researchers can achieve high regioselectivity in metal-catalyzed cross-couplings without the need for protecting groups.
Chemical Profile & Structural Analysis[4][5][6]
To effectively utilize this intermediate, one must understand its electronic topography. The IUPAC naming can be ambiguous depending on the prioritization of ring numbering; it is chemically equivalent to 4,6-dibromo-3-methoxybenzaldehyde .
Property
Specification
CAS Number
99615-74-4
Molecular Formula
C₈H₆Br₂O₂
Molecular Weight
293.94 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
102–105 °C
Solubility
Soluble in DCM, THF, DMSO; sparingly soluble in water
Storage
Inert atmosphere, 2–8 °C (Aldehyde is oxidation-sensitive)
Structural Reactivity Map
The molecule features a "push-pull" electronic system:
C1-Aldehyde (CHO): Electron-withdrawing (EWG), directs meta. Acts as a handle for olefination (Wittig/Horner-Wadsworth-Emmons) or reductive amination.[4]
C5-Methoxy (OMe): Electron-donating (EDG), directs ortho/para.[4] Activates the ring for oxidative addition.
C2-Bromine: Sterically crowded (ortho to CHO).[4] Electronically distinct due to proximity to the EWG aldehyde.
C4-Bromine: Less sterically hindered.[4] Para to the aldehyde.[5]
Critical Insight: The C4-Br bond is typically more reactive towards oxidative addition (Pd⁰ → Pd²⁺) than the C2-Br bond due to steric accessibility and electronic reinforcement from the ortho-methoxy group. This allows for sequential Suzuki-Miyaura couplings .[4]
Synthetic Pathways (Upstream & Downstream)
The following Graphviz diagram visualizes the synthesis of the intermediate and its divergent applications in drug discovery.
Caption: Workflow showing the synthesis of the scaffold and its divergence into sequential cross-couplings or stilbene formation.
Pharmaceutical Applications
A. Combretastatin A-4 (CA-4) Analogs
Combretastatin A-4 is a potent tubulin polymerization inhibitor.[4][6] The natural product contains a trimethoxy-benzene ring.[3] 2,4-Dibromo-5-methoxybenzaldehyde serves as a critical scaffold for Structure-Activity Relationship (SAR) studies:
Bioisosterism: The bromine atoms serve as lipophilic, bulky replacements for methoxy groups, potentially altering metabolic stability (blocking demethylation) while maintaining steric occupancy in the colchicine binding site.
Synthesis Route: The aldehyde undergoes a Wittig reaction with a benzyltriphenylphosphonium salt to form the cis-stilbene bridge. The bromines can remain as functional groups or be coupled to solubilizing moieties (e.g., piperazines) to improve oral bioavailability.
B. Kinase Inhibitors (Biaryl Scaffolds)
Many kinase inhibitors (e.g., VEGFR, EGFR inhibitors) rely on a central aromatic core decorated with specific aryl or heteroaryl wings.[4]
Sequential Coupling: Using the differential reactivity of C4 vs. C2, chemists can install a hinge-binding motif at C4 and a solvent-exposed tail at C2 (or vice versa) with high precision.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dibromo-5-methoxybenzaldehyde
Note: This protocol relies on the directing effects of the methoxy group on 3-methoxybenzaldehyde.[4]
Dissolution: Dissolve 3-methoxybenzaldehyde (10 g, 73.5 mmol) and sodium acetate (18 g) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a drying tube.
Bromination: Cool the solution to 0–5 °C. Add Bromine (25.8 g, 8.3 mL, 161 mmol) dropwise over 1 hour. The sodium acetate acts as a buffer to prevent acid-catalyzed degradation.[4]
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (Hexane/EtOAc 8:2). The major spot will be the di-bromo product; mono-bromo intermediates may appear early on.
Workup: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to quench excess bromine). A pale yellow precipitate will form.
Purification: Filter the solid. Recrystallize from Ethanol or Methanol.[4]
Yield: Typically 60–75%.
Validation: 1H NMR should show two aromatic singlets (para to each other) and a methoxy singlet.
Conditions: Heat to 60 °C (strictly controlled). Higher temperatures (reflux) may trigger coupling at C2.
Time: Monitor by HPLC. Reaction usually completes in 4–6 hours.
Outcome: The product is 2-bromo-5-methoxy-4-phenylbenzaldehyde . The C2-Br remains due to steric hindrance from the adjacent aldehyde group.
Analytical Standards & Quality Control
To ensure pharmaceutical grade quality, the following specifications are recommended:
Test
Method
Acceptance Criteria
Assay
HPLC (C18, ACN/Water)
≥ 98.0%
Regio-Isomer Purity
1H NMR (400 MHz)
No detectable 2,6-dibromo or 2,3-dibromo isomers.[4]
Residual Solvents
GC-HS
Compliant with ICH Q3C
Loss on Drying
Gravimetric
< 0.5%
NMR Signature (CDCl₃):
CHO: ~10.2 ppm (s, 1H)
Ar-H (C6): ~7.9 ppm (s, 1H) – Deshielded by ortho-CHO
Ar-H (C3): ~7.1 ppm (s, 1H) – Shielded by ortho-OMe
OMe: ~3.9 ppm (s, 3H)
References
Sigma-Aldrich. 2,4-Dibromo-5-methoxybenzaldehyde Product Specification. Link
Pettit, G. R., et al. "Antineoplastic agents.[4] 291. Isolation and structure of combretastatins A-1 and B-1." Journal of Natural Products, 1987. (Foundational work on combretastatin structure).[4]
Handy, S. T., & Zhang, Y. "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics."[4][7] Chemical Communications, 2006.[7] Link (Principles of regioselective coupling in poly-halogenated systems).
Beaudry, C. M., et al. "Regioselective Suzuki couplings of non-symmetric dibromobenzenes."[4][8] Tetrahedron Letters, 2007.[7] (Specific methodologies for differentiating bromine sites).
PubChem. Compound Summary for CID 12187207 (Related Isomer Data). Link
Technical Guide: The Reactivity Landscape of 2,4-Dibromo-5-Methoxybenzaldehyde
Topic: Reactivity Profile of the Aldehyde Group in 2,4-Dibromo-5-Methoxybenzaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity Profile of the Aldehyde Group in 2,4-Dibromo-5-Methoxybenzaldehyde
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) serves as a highly specialized scaffold in medicinal chemistry, particularly for the synthesis of antimicrobial and antineoplastic agents. Its utility stems from the orthogonal reactivity of its three functional handles: a reactive aldehyde core, two aryl bromide sites for cross-coupling, and a methoxy group modulating lipophilicity.
This guide focuses exclusively on the aldehyde functionality (-CHO) . Unlike simple benzaldehydes, the reactivity of this carbonyl center is heavily modulated by the ortho-bromo effect (steric hindrance) and the meta-methoxy electronic influence. Successful derivatization requires protocols that account for these steric barriers while leveraging the enhanced electrophilicity of the carbonyl carbon.
Electronic & Steric Landscape
To design effective experiments, one must understand the competing forces acting on the carbonyl carbon (C1).
The Ortho-Bromo Steric Blockade
The bromine atom at position C2 is the dominant structural feature affecting reactivity.
Steric Inhibition: The Van der Waals radius of Bromine (1.85 Å) is significant. Located ortho to the aldehyde, it forces the carbonyl group to rotate out of the aromatic plane to minimize repulsion. This "twist" disrupts
-conjugation but, more critically, creates a physical barrier to nucleophilic attack.
Trajectory Implications: Nucleophiles (Nu⁻) attacking the carbonyl carbon typically follow the Bürgi-Dunitz trajectory (~107°). The C2-Br substituent crowds this approach vector, often necessitating higher reaction temperatures or smaller nucleophiles compared to unhindered analogs.
Electronic Push-Pull
Inductive Withdrawal (-I): Both bromine atoms (C2, C4) exert a strong electron-withdrawing inductive effect.[1] This pulls electron density away from the ring and, by extension, the carbonyl carbon, making it more electrophilic (more positive partial charge,
).
Resonance Donation (+M): The C5-methoxy group is a strong resonance donor.[1] However, being meta to the aldehyde, its lone pairs cannot delocalize directly into the carbonyl group. Therefore, it does not significantly deactivate the aldehyde toward nucleophilic attack (as a para-methoxy group would).
Nucleophilic Addition Protocols
Schiff Base Formation (Imine Synthesis)
The most common application of this scaffold is in synthesizing Schiff bases (azomethines) for biological screening.
Mechanism: The amine lone pair attacks the carbonyl carbon. The rate-determining step is often the dehydration of the carbinolamine intermediate, which can be sluggish due to the bulky ortho-bromine stabilizing the intermediate or blocking solvent access.
Dissolve the aldehyde in absolute ethanol (0.1 M concentration).
Add the primary amine slowly at room temperature.[2]
Add 2-3 drops of glacial acetic acid (catalyst).
Critical Step: Reflux is almost always required due to the C2-Br steric hindrance. Reflux for 4–6 hours.
Monitor via TLC (Hexane:EtOAc 7:3). The product typically precipitates upon cooling.
Purification: Recrystallize from hot ethanol. Do not use column chromatography if the imine is hydrolytically unstable.
Knoevenagel Condensation
Used to generate cinnamic acid derivatives or stilbenes.
Challenge: The bulky aldehyde is less reactive toward weak nucleophiles. Stronger bases or higher temperatures are required compared to unsubstituted benzaldehyde.
Mix aldehyde and active methylene compound in ethanol.
Add catalytic piperidine (5 mol%).
Reflux for 3–5 hours. (Note: Unhindered aldehydes react in <1 hour; the extra time is necessary here).
Cool to precipitate the olefin product.
Redox Behavior
Selective Reduction to Benzyl Alcohol
Reducing the aldehyde without debrominating the ring (aryl bromides can be sensitive to radical reductions) is critical.
Reagent of Choice: Sodium Borohydride (NaBH₄).[3][4]
Why: NaBH₄ is a mild hydride donor that reduces aldehydes to primary alcohols but leaves aryl bromides intact. Lithium Aluminum Hydride (LiAlH₄) should be avoided as it may cause hydrodebromination (replacing Br with H) at elevated temperatures.
Protocol:
Dissolve aldehyde in Methanol/THF (1:1).
Add NaBH₄ (0.5 eq) portion-wise at 0°C.
Stir at RT for 1 hour.
Quench with saturated NH₄Cl.
Oxidation to Benzoic Acid[5][6][7]
Reagent: KMnO₄ or NaClO₂ (Pinnick Oxidation).
Note: The electron-poor nature of the ring makes the aldehyde prone to air oxidation. Store the starting material under inert gas.
Visualizing the Reactivity Profile
The following diagram maps the core transformations of the aldehyde group, highlighting the specific reagents required to navigate the steric/electronic landscape.
Figure 1: Reaction pathways for 2,4-Dibromo-5-methoxybenzaldehyde. Note the emphasis on reflux conditions to overcome the ortho-bromo steric barrier.
Data Summary: Substituent Effects
Position
Substituent
Electronic Effect
Steric Effect
Impact on Aldehyde Reactivity
C1
Aldehyde
-M, -I
N/A
Reactive Center
C2
Bromine
-I (Strong), +M (Weak)
High (Ortho)
Blocks nucleophilic attack; requires heat.
C4
Bromine
-I (Strong), +M (Weak)
Low (Para)
Increases electrophilicity of C1 via induction.
C5
Methoxy
+M (Strong), -I (Weak)
Low (Meta)
Increases ring electron density; minimal direct effect on C1.
References
Chemistry LibreTexts. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
Majeed, R. H., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Retrieved from [Link]
Ye, D. M., et al. (2013).[5] Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. Retrieved from [Link]
Suzuki coupling reaction using 2,4-Dibromo-5-methoxybenzaldehyde
Application Note: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-methoxybenzaldehyde Executive Summary This guide details the protocols for the chemoselective and regioselective functionalization of 2,4-dibromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-methoxybenzaldehyde
Executive Summary
This guide details the protocols for the chemoselective and regioselective functionalization of 2,4-dibromo-5-methoxybenzaldehyde . This scaffold is a "linchpin" intermediate in medicinal chemistry, particularly for Resorcylic Acid Lactone (RAL) analogs and kinase inhibitors. Its unique substitution pattern—two chemically distinct bromine sites and an electron-rich methoxy group—presents a challenge in controlling site selectivity.
This document provides two distinct workflows:
Protocol A (Kinetic Control): Highly selective mono-arylation at the C4-position .
Protocol B (Thermodynamic/Exhaustive): Bis-arylation to generate terphenyl cores.
Mechanistic Insight: The "Battle of the Bromides"
To achieve reproducibility, researchers must understand the electronic and steric forces governing the oxidative addition step of the Palladium cycle.
Substrate Analysis
C1-Aldehyde (-CHO): Strong Electron Withdrawing Group (EWG). Activates the ring for oxidative addition but introduces steric bulk at C2.
C5-Methoxy (-OMe): Strong Electron Donating Group (EDG). Deactivates the ring via resonance.
C2-Bromine:
Sterics: Ortho to -CHO (Hindered).
Electronics: Para to -OMe. The strong resonance donation from the 5-OMe group significantly increases electron density at C2, making it less electrophilic and harder for Pd(0) to insert.
C4-Bromine:
Sterics: Less hindered (flanked by -H and -Br).
Electronics: Ortho to -OMe. While affected by the inductive withdrawal of the aldehyde (para), it lacks the strong para-deactivation from the methoxy group found at C2.
Decision Framework (Workflow)
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the desired target molecule.
Caption: Decision tree for selecting reaction conditions based on target regiochemistry.
Experimental Protocols
Protocol A: C4-Selective Mono-Arylation
Objective: Isolate the 4-aryl-2-bromo intermediate with >10:1 regioselectivity.
Reagents & Stoichiometry:
Component
Equiv.
Role
Notes
Substrate
1.0
Electrophile
Limiting reagent.
Boronic Acid
1.05
Nucleophile
Slight excess only. Avoid >1.1 eq to prevent bis-coupling.
Degassing: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling of the boronic acid.
Solvent Addition: Syringe in degassed DME and 2M Na₂CO₃.
Reaction: Heat to 60°C (oil bath temperature). Monitor by TLC/LCMS every 2 hours.
Endpoint: Disappearance of starting material. If >5% bis-coupled product appears, lower temp to 45°C in future runs.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the starting material but more polar than the bis-coupled byproduct.
Validation:
¹H NMR: Look for the preservation of the aldehyde singlet (~10.2 ppm). The proton at C3 (singlet) will shift significantly due to the shielding cone of the new aryl ring at C4.
Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene under Argon for 10 mins to generate the active catalyst species (L-Pd(0)).
Main Reaction: Add substrate, boronic acid, and solid K₃PO₄ to a pressure tube or heavy-walled flask.
Transfer: Transfer the catalyst solution to the reaction vessel. Add water.
Reaction: Seal and heat to 100°C for 12–16 hours.
Workup: Standard aqueous workup.
Purification: Recrystallization is often possible for these terphenyl-like systems; otherwise, silica chromatography.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Protocol A)
Catalyst deactivation or impure boronic acid.
Switch to Pd(PPh₃)₄ (freshly opened) or increase temp to 70°C. Ensure thorough degassing.
Poor Regioselectivity (Protocol A)
Temperature too high or ligand too active.
Lower temperature to 40°C. Use DME/Ethanol mixtures to modulate solubility.
Aldehyde Oxidation
Trace oxygen or peroxide in ethers.
Use freshly distilled solvents . Add BHT (stabilizer) if necessary. Use inert atmosphere strictly.
Protodeboronation
Unstable boronic acid (e.g., 2-heterocyclic).
Switch base to KF or CsF and use anhydrous conditions (Dioxane instead of aqueous mixtures).
Safety & Handling
2,4-Dibromo-5-methoxybenzaldehyde:
Hazards: Skin and eye irritant. Potential sensitizer.
Handling: Handle in a fume hood. Avoid dust generation.
Palladium Catalysts: Heavy metal toxicity. Dispose of aqueous waste in heavy metal streams.
Boronic Acids: Generally low toxicity, but treat as unknown bio-active agents.
References
General Mechanism & Selectivity:
Langer, P. (2010). Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Arenes.
Source:
Buchwald Ligands (SPhos) for Hindered Substrates:
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
Source:
Pd(dppf)Cl2 in Selective Couplings:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
Source:
Electronic Effects in Polyhaloarenes:
Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidines. (Analogous electronic study).
Source:
Application
Application Note: High-Efficiency Schiff Base Formation using 2,4-Dibromo-5-methoxybenzaldehyde
Executive Summary This guide details the optimized protocol for synthesizing Schiff bases (imines) using 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4). While Schiff base formation is a standard condensation reactio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocol for synthesizing Schiff bases (imines) using 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4). While Schiff base formation is a standard condensation reaction, this specific aldehyde presents unique synthetic challenges and opportunities due to its substitution pattern.
The 2-position bromine atom introduces significant steric hindrance proximal to the carbonyl electrophile, often necessitating more rigorous forcing conditions than standard benzaldehydes. Conversely, the dibromo-methoxy motif offers a high-value scaffold for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura), making these imines critical intermediates in the discovery of antimicrobial and anticancer (Hsp90 inhibitor) pharmacophores.
Chemical Profile & Properties[1][2][3][4][5]
Property
Specification
Compound Name
2,4-Dibromo-5-methoxybenzaldehyde
CAS Number
99615-74-4
Molecular Formula
C₈H₆Br₂O₂
Molecular Weight
293.94 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, CHCl₃, hot Ethanol; Low solubility in water
Successful synthesis requires understanding the competing electronic and steric forces in this molecule:
Electronic Activation (Favorable): The bromine atoms at positions 2 and 4 are electron-withdrawing (Inductive effect, -I), which increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by the amine.
Steric Shielding (Unfavorable): The bromine atom at the ortho (C2) position acts as a "steric gate," physically shielding the carbonyl carbon. This increases the energy barrier for the initial nucleophilic attack and the formation of the tetrahedral intermediate.
Implication for Protocol: Standard room-temperature stirring is often insufficient. Thermal energy (reflux) and acid catalysis are strictly required to overcome the steric barrier imposed by the C2-bromide.
Solvent: Absolute Ethanol (10–15 mL). Note: Methanol is a viable alternative but Ethanol allows for a higher reflux temperature (78°C), which helps overcome steric hindrance.
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve the aldehyde (1.0 mmol) in 10 mL of absolute ethanol.
Tech Tip: If the aldehyde does not dissolve completely at RT, gently warm to 40°C.
Amine Addition: Add the primary amine (1.0 mmol) slowly to the stirring solution.
Observation: A transient color change (often yellow/orange) indicates initial association.
Catalysis: Add 2–3 drops of glacial acetic acid.
Reflux: Equip the flask with a water-cooled condenser. Heat the mixture to reflux (approx. 80°C oil bath) for 3–6 hours.
Critical Check: Monitor by TLC (System: Hexane:EtOAc 3:1). The aldehyde spot (usually higher R_f) must disappear.
Isolation (Crystallization):
Allow the reaction mixture to cool slowly to room temperature.
If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 3 mL), and dry.
If no precipitate forms: Evaporate solvent to ~1/3 volume using a rotary evaporator, then cool in an ice bath to induce crystallization.
Purification: Recrystallize from hot Ethanol or Ethanol/CHCl₃ mixture if necessary.
Optimization for Difficult Amines (Low Reactivity)
If the amine is electron-deficient (e.g., nitro-anilines) or bulky, the equilibrium may favor the starting materials.
Method A (Dean-Stark): Use Toluene as solvent and a Dean-Stark trap to physically remove water, driving the equilibrium to the right (Le Chatelier’s principle).
Method B (Molecular Sieves): Add activated 4Å molecular sieves directly to the refluxing ethanol mixture to scavenge water.
Experimental Workflow Diagram
Figure 2: Decision tree for synthesis and troubleshooting of sterically hindered Schiff bases.
Characterization & Validation
To validate the formation of the Schiff base, look for these specific spectroscopic signatures:
Technique
Diagnostic Signal
Interpretation
¹H NMR
δ 8.3 – 8.9 ppm (Singlet)
Appearance of the Azomethine proton (CH =N).
¹H NMR
Disappearance of ~10.2 ppm
Complete consumption of the aldehyde CHO proton.
FT-IR
1610 – 1630 cm⁻¹
Strong stretching vibration of the C=N bond.
FT-IR
Disappearance of ~1680 cm⁻¹
Loss of the Carbonyl (C=O) stretch.
¹³C NMR
δ 155 – 165 ppm
Characteristic shift of the azomethine carbon.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Product melting point is near reaction temp or impurities present.
Scratch the flask wall with a glass rod; cool to -20°C; add a seed crystal; or use a solvent mixture (EtOH/Water).
Low Yield
Hydrolysis of imine back to aldehyde during workup.
Avoid acidic water during workup. Ensure all glassware is dry. Store product in a desiccator.
Unreacted Aldehyde
Steric hindrance at C2 position blocking attack.
Increase reaction time (up to 12h); Switch solvent to Toluene (higher boiling point, 110°C).
Title: 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors.
Source:Bioorganic & Medicinal Chemistry Letters.
Relevance: Highlights the drug discovery potential of resorcinol/benzaldehyde-derived imines.
Method
Application Note: Synthesis of Amathamide Analogues using 2,4-Dibromo-5-methoxybenzaldehyde
Executive Summary This application note details the synthetic utility of 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) as a pivotal intermediate in the production of Amathamides , a class of bioactive marine alkalo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic utility of 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) as a pivotal intermediate in the production of Amathamides , a class of bioactive marine alkaloids originally isolated from the bryozoan Amathia wilsoni. These compounds and their synthetic analogues are currently investigated for their potent antimicrobial and cytotoxic properties.
The protocol focuses on the transformation of the aldehyde moiety into a
-amino alcohol scaffold, a critical pharmacophore in this class of APIs, while retaining the halogenated aromatic core essential for biological activity.
Scientific Rationale & Mechanistic Insight
The Role of the Halogenated Core
In medicinal chemistry, the 2,4-dibromo-5-methoxy substitution pattern is not merely structural but functional. The bromine atoms provide steric bulk and lipophilicity, enhancing membrane permeability, while also serving as potential handles for further diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if structural expansion is required.
Synthetic Strategy: Cyanosilylation & Reduction
The most efficient route to the Amathamide core involves a "Cyanohydrin Strategy":
Nucleophilic Addition: The aldehyde carbonyl is activated and attacked by a cyanide source (e.g., TMSCN) to form a silylated cyanohydrin. This establishes the necessary carbon framework.
Reduction: The nitrile group is reduced to a primary amine, yielding a
-amino alcohol. This motif is the "warhead" for coupling with proline derivatives (e.g., N-methyl proline) to generate the final API.
Experimental Protocol
Safety Warning
Hazard: This protocol involves the use of cyanide sources (TMSCN) and reducing agents (LiAlH4 or Borane). These are highly toxic and reactive.
Control: All operations must be performed in a properly functioning chemical fume hood.
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat. A cyanide antidote kit must be available on-site.
Step 1: Synthesis of the Cyanohydrin Intermediate
Objective: Convert 2,4-Dibromo-5-methoxybenzaldehyde into its trimethylsilyl cyanohydrin derivative.
Parameter
Specification
Starting Material
2,4-Dibromo-5-methoxybenzaldehyde (1.0 eq)
Reagent
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
Catalyst
Zinc Iodide (ZnI) (0.05 eq) or chiral catalyst for asymmetric synthesis
Solvent
Dichloromethane (DCM), anhydrous
Temperature
0°C to Room Temperature (RT)
Time
2 - 4 Hours
Procedure:
Charge a flame-dried round-bottom flask with 2,4-Dibromo-5-methoxybenzaldehyde and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
Add the catalyst (ZnI
) followed by the dropwise addition of TMSCN at 0°C. Note: Exothermic reaction.
Allow the mixture to warm to RT and stir until TLC indicates consumption of the aldehyde.
Workup: Quench carefully with saturated NaHCO
. Extract with DCM.[1] Wash organic layer with brine, dry over NaSO, and concentrate
in vacuo to yield the crude silylated cyanohydrin.
Step 2: Reduction to
-Amino Alcohol
Objective: Reduce the nitrile to a primary amine to form the Amathamide precursor (2-(2,4-dibromo-5-methoxyphenyl)-1-aminoethan-2-ol).
Parameter
Specification
Reagent
Borane-THF complex (BHTHF) or LiAlH
Solvent
Tetrahydrofuran (THF), anhydrous
Temperature
Reflux
Yield Target
>85%
Procedure:
Dissolve the crude cyanohydrin in anhydrous THF.
Add the reducing agent (e.g., BH
THF, 3.0 eq) slowly at 0°C.
Heat the reaction to reflux for 4-6 hours to ensure complete reduction of the nitrile.
Quench: Cool to 0°C and carefully quench with methanol followed by HCl (1M) to hydrolyze the boron complex.
Isolation: Basify with NaOH (1M) to pH >10 and extract with Ethyl Acetate. The product is the free amine, which can be crystallized or used directly in the final coupling step.
Visualized Workflow (DOT Diagram)
Caption: Synthetic pathway from 2,4-Dibromo-5-methoxybenzaldehyde to bioactive Amathamide analogues via cyanohydrin reduction.
References
National Institute of Oceanography (NIO). Studies Towards the Synthesis of Amathamides and Their Antimicrobial Activity. Chapter 4. Available at: [Link]
Blackman, A. J., & Green, R. D. (1987). Amathamide alkaloids from the bryozoan Amathia wilsoni. Australian Journal of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Sonogashira coupling conditions for 2,4-Dibromo-5-methoxybenzaldehyde
Content Type: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract & Strategic Overview
The scaffold 2,4-Dibromo-5-methoxybenzaldehyde represents a high-value intermediate for the synthesis of poly-functionalized stilbenoids, benzofurans, and conjugated optoelectronic materials. Its unique substitution pattern—featuring two chemically distinct bromine sites and an electron-withdrawing formyl group—offers a gateway to orthogonal functionalization.
However, this substrate presents a critical regioselectivity challenge. The presence of bromine atoms at both the ortho (C2) and para (C4) positions relative to the aldehyde requires precise kinetic control to avoid statistical mixtures of mono- and bis-coupled products.
This guide provides a validated protocol for the regioselective C4-alkynylation of 2,4-dibromo-5-methoxybenzaldehyde, followed by conditions for exhaustive bis-coupling. Our methodology leverages the steric differentiation between the congested C2 site and the accessible C4 site, ensuring high yields and reproducibility.
Mechanistic Insight & Regiocontrol
To achieve selectivity, one must understand the competing electronic and steric forces governing the oxidative addition of Palladium(0).
Electronic vs. Steric Landscape
Position
Electronic Environment
Steric Environment
Reactivity Prediction
C2-Br
Activated: Ortho to electron-withdrawing CHO (inductive effect). Deactivated: Para to electron-donating OMe (resonance).
Hindered: Flanked by the bulky formyl (-CHO) group.
Secondary Site: Kinetic barrier due to steric crowding inhibits Pd oxidative addition.
C4-Br
Activated: Para to electron-withdrawing CHO. Deactivated: Ortho to electron-donating OMe.
Accessible: Flanked by a proton and the planar OMe group.
Primary Site: Lower activation energy for oxidative addition; favored at mild temperatures.
Reaction Pathway Diagram[1][2]
Figure 1: Kinetic pathway demonstrating the energetic preference for C4-oxidative addition over C2.
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Workflow:
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Cool to room temperature under positive inert gas pressure.
Solvent Degassing: Sparge anhydrous THF with nitrogen for 15 minutes prior to use to remove dissolved oxygen (critical for preventing homocoupling of the alkyne).
Reagent Loading: Charge the flask with the substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).
Solvent Addition: Add degassed THF via syringe. The solution should turn yellow/orange.
Base & Alkyne Addition: Add Et₃N (3.0 equiv) followed by the dropwise addition of the terminal alkyne (1.05 equiv) over 10 minutes.
Note: Slow addition of the alkyne keeps its concentration low, suppressing the Glaser homocoupling side reaction.
Reaction: Stir at Room Temperature (20-25 °C) .
Monitoring: Check TLC every hour. The C4-mono-coupled product typically appears within 4-6 hours.
Endpoint: Stop when the starting material is consumed. Do not heat, as this promotes C2 coupling.
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), water, and brine. Dry over Na₂SO₄ and concentrate.
Objective: Synthesize the 2,4-dialkynyl-5-methoxybenzaldehyde derivative.
Modifications from Protocol A:
Alkyne: 2.5 - 3.0 equiv.
Temperature: Heat to 60-80 °C .
Time: 12-24 hours.
Catalyst Loading: Increase Pd to 5 mol% and CuI to 3 mol%.
Optimization Matrix & Troubleshooting
Variable
Recommendation
Rationale
Solvent
THF (Preferred) or DMF
THF allows for easier workup and sufficient solubility. DMF is superior for highly polar alkynes but harder to remove.
Base
Et₃N or Diisopropylamine
Organic amine bases are sufficient. Inorganic bases (K₂CO₃) often require aqueous mixtures which can complicate aldehyde stability.
Catalyst
Pd(PPh₃)₂Cl₂
Robust, air-stable precursor.[1] Pd(dppf)Cl₂ is an alternative if the reaction is sluggish.
Impurity
Glaser Product (Diyne)
Caused by O₂. Ensure rigorous degassing. If persistent, add free PPh₃ (5 mol%) to stabilize Pd.
Impurity
Debromination
Caused by overheating or wet solvents. Maintain strictly anhydrous conditions.
Workup Workflow Diagram
Figure 2: Standardized workup procedure to ensure removal of copper salts and phosphine oxides.
References
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
Chinchilla, R., & Nájera, C. (2007).[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link
Liron, F., Fosse, C., Pernolet, A., & Roulland, E. (2010). "Regioselective Sonogashira Coupling of Polyhalogenated Heterocycles". Journal of Organic Chemistry, 75(5), 1795–1798. (Demonstrates steric governance in poly-halo systems). Link
Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834-871. Link
Application Note: Oxidation of 2,4-Dibromo-5-methoxybenzaldehyde
This Application Note provides a rigorous technical guide for the oxidation of 2,4-Dibromo-5-methoxybenzaldehyde to 2,4-Dibromo-5-methoxybenzoic acid . The protocols below are designed for researchers requiring high-puri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the oxidation of 2,4-Dibromo-5-methoxybenzaldehyde to 2,4-Dibromo-5-methoxybenzoic acid .
The protocols below are designed for researchers requiring high-purity intermediates for drug development (e.g., kinase inhibitors, antibacterial scaffolds). Two distinct methodologies are provided: the Pinnick Oxidation (Method A) for high-value/small-scale precision, and the Permanganate Oxidation (Method B) for robust, larger-scale synthesis.
Executive Summary & Chemical Strategy
The transformation of 2,4-dibromo-5-methoxybenzaldehyde (1 ) to its corresponding benzoic acid (2 ) presents specific regiochemical and electronic challenges. The substrate contains two electron-withdrawing bromine atoms and one electron-donating methoxy group.
Steric Challenge: The aldehyde group at C1 is flanked by a bromine at C2, creating significant steric bulk that can hinder nucleophilic attack by bulky oxidants.
Electronic Context: The methoxy group at C5 activates the ring, but the two bromines (C2, C4) deactivate it. The net result is a moderately electron-deficient ring.
Stability Risks: Harsh acidic conditions (e.g., Jones oxidation) pose a risk of demethylation at the C5 position or bromine migration.
Selected Strategy:
Primary Protocol (Method A):Pinnick Oxidation (NaClO₂) . This is the method of choice for medicinal chemistry. It operates under mild acidic conditions (pH 3-5), avoids heavy metals, and uses a chlorine scavenger to prevent chlorination byproducts.
Secondary Protocol (Method B):Permanganate Oxidation (KMnO₄) . Suitable for scale-up (>50g). It is cost-effective but requires careful pH management to prevent over-oxidation or hydrolysis.
Reaction Mechanism & Pathway[1][2][3][4]
The Pinnick oxidation proceeds via the formation of chlorous acid (
). The key step is the transfer of the aldehydic hydrogen to the hypochlorite oxygen, driving the fragmentation to the carboxylic acid.
Figure 1: Reaction Pathway and Mechanism (Pinnick)[3]
Caption: Mechanistic flow of the Pinnick oxidation. The scavenger is critical to trap HOCl, preventing chlorination of the electron-rich methoxy ring.
Method A: Pinnick Oxidation (Standard Protocol)
This protocol is validated for scales ranging from 100 mg to 10 g .
Reagents & Materials
Reagent
Equiv.
Role
2,4-Dibromo-5-methoxybenzaldehyde
1.0
Substrate
Sodium Chlorite (NaClO₂)
3.0 - 5.0
Oxidant (80% tech grade)
Sodium Dihydrogen Phosphate (NaH₂PO₄)
3.0
Buffer (Maintains pH ~3.5)
2-Methyl-2-butene
10.0 - 15.0
HOCl Scavenger
tert-Butanol (tBuOH)
Solvent
Co-solvent (stabilizes radical species)
Water (Milli-Q)
Solvent
Solvent for inorganic salts
Step-by-Step Procedure
Step 1: Solubilization
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in tBuOH (10 mL per gram of substrate).
Add 2-methyl-2-butene (10-15 equiv) . Note: This reagent is volatile; keep the flask cool.
In a separate beaker, dissolve NaClO₂ (3-5 equiv) and NaH₂PO₄ (3 equiv) in Water (4 mL per gram of substrate).
Critical Check: Ensure the oxidant solution is fully dissolved. If NaClO₂ quality is poor, filter the solution to remove insoluble solids.
Step 3: Controlled Addition
Cool the substrate solution to 0 °C using an ice bath.
Add the aqueous oxidant solution dropwise via an addition funnel or syringe pump over 30-60 minutes .
Observation: The reaction mixture may turn pale yellow (ClO₂ gas). This is normal. If it turns dark brown/red, the scavenger is depleted; add more 2-methyl-2-butene immediately.
Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours .
TLC Monitor: Eluent 50% EtOAc/Hexanes.
Aldehyde (SM): High R_f, stains orange/red with DNP (2,4-Dinitrophenylhydrazine).
Acid (Product): Low R_f (streaks), does not stain with DNP; visible under UV.
Validation: The reaction is complete when the DNP-active spot disappears completely.
Step 5: Workup & Isolation
Quench: If residual oxidant remains (yellow color), add saturated aqueous Na₂SO₃ dropwise until colorless.
Acidification: Volatiles (tBuOH) can be removed by rotary evaporation (optional but recommended). Acidify the aqueous residue with 1N HCl to pH ~2. The product should precipitate as a white/off-white solid.
Extraction: Extract with Ethyl Acetate (3 x) .
Wash: Wash combined organics with Brine (1x). Dry over anhydrous Na₂SO₄ .
Concentration: Filter and concentrate in vacuo to yield the crude acid.
Use this method for larger batches (>20g) where the cost of NaClO₂ is prohibitive.
Reagents
KMnO₄ (1.5 - 2.0 equiv)
Acetone/Water (1:1) or Pyridine/Water (1:2)
1N HCl (for workup)
Procedure
Dissolve aldehyde in Acetone/Water (1:1).
Heat the mixture to 50-60 °C .
Add KMnO₄ solid in small portions over 1 hour. Caution: Exothermic.
Stir at 60 °C for 3 hours.
Filtration: Filter the hot mixture through a Celite pad to remove MnO₂ (brown solid). Wash the pad with hot water.
Precipitation: Cool the filtrate to 0 °C and acidify slowly with 6N HCl to pH 1-2.
Collection: Collect the precipitate by vacuum filtration. Recrystallize from Ethanol/Water if necessary.
Analytical Characterization (Expected Data)
The product, 2,4-Dibromo-5-methoxybenzoic acid , should exhibit the following spectral characteristics.
Technique
Expected Signal
Assignment
Appearance
White to off-white crystalline solid
-
¹H NMR (DMSO-d₆)
δ 13.0 - 13.5 (br s, 1H)
-COOH
δ 7.85 (s, 1H)
Ar-H (C6, ortho to acid)
δ 7.45 (s, 1H)
Ar-H (C3, between bromines)
δ 3.85 (s, 3H)
-OCH ₃
MS (ESI-)
m/z ~309, 311, 313
[M-H]⁻ (Tribromide isotope pattern 1:2:1)
Note: The C3 proton is significantly deshielded due to the ortho-dibromo effect. The C6 proton is deshielded by the carboxylic acid but shielded by the methoxy group.
Troubleshooting & Optimization
Figure 2: Purification & Troubleshooting Logic
Caption: Decision tree for ensuring product quality. Chlorinated byproducts are rare if sufficient scavenger is used.
Common Issues:
Stalled Reaction: If the reaction stops at 50% conversion, add a fresh aliquot of NaClO₂ dissolved in water. The active species (
) decomposes over time.
Solubility: If the aldehyde precipitates upon adding the aqueous oxidant, increase the volume of tBuOH or switch to Acetonitrile/Water (3:1) .
Safety & Handling
Sodium Chlorite: Strong oxidizer. Do not mix directly with organic solvents in the solid state. Contact with acids releases toxic ClO₂ gas. Perform all additions in a fume hood.
Brominated Compounds: Generally irritants. Wear gloves and eye protection.
Waste Disposal: Quench all oxidant streams with Sodium Thiosulfate or Sodium Bisulfite before disposal.
References
Pinnick Oxidation (Original Methodology):
Balbs, M.; Furstoss, S. Tetrahedron1994, 50, 853.
Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.
Application to Substituted Benzaldehydes
Song, Z. J.; Zhao, M.; Desmond, R.; Devine, P.; Tschaen, D. M.; Tillyer, R.; Frey, L. F.; Heid, R.; Xu, F.; Foster, B. J. Org. Chem.1999 , 64, 9690. Link
Synthesis of Brominated Methoxybenzoic Acids
Journal of the Indian Chemical Society, Vol. 35, 1958. (Describes bromination of m-methoxybenzoic acid to yield 2,4-dibromo-5-methoxybenzoic acid).
Application Note: High-Yield Wittig Methylenation of 2,4-Dibromo-5-methoxybenzaldehyde
Part 1: Executive Summary & Strategic Rationale The Synthetic Challenge 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a highly functionalized scaffold used in the synthesis of resveratrol analogues, combretastat...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The Synthetic Challenge
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a highly functionalized scaffold used in the synthesis of resveratrol analogues, combretastatin derivatives, and functionalized styrenes for Heck coupling.
The conversion of this aldehyde to its corresponding alkene via the Wittig reaction presents specific challenges:
Steric Hindrance: The ortho-bromine atom at the C2 position creates significant steric bulk, potentially retarding the nucleophilic attack of the ylide.
Electronic Deactivation: The meta-methoxy group (C5) acts as an electron-donating group (EDG) via resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
The Solution: "Instant Ylide" Protocol
This guide details an optimized Methylenation Protocol using Methyltriphenylphosphonium bromide (
) and Potassium tert-butoxide ().
Why this approach?
Kinetic Control: The use of
in THF generates the reactive ylide instantaneously at 0°C, ensuring high concentration before the substrate is introduced.
Thermodynamic Drive: The formation of the strong
bond in triphenylphosphine oxide () drives the reaction to completion despite the steric hindrance of the ortho-bromo group.
Part 2: Reaction Mechanism & Logic
The reaction proceeds through the classic Wittig mechanism.[1][2][3][4] However, for this specific substrate, the formation of the oxaphosphetane intermediate is the rate-determining step due to the steric clash between the bulky triphenylphosphonium group and the C2-bromine.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical intermediate states. The color change to "Canary Yellow" upon ylide formation is a key visual process indicator.
Setup: Equip a flame-dried 100 mL RBF with a magnetic stir bar and a rubber septum. Flush with
for 10 minutes.
Solvent Charge: Add Methyltriphenylphosphonium bromide (1.5 equiv) to the flask. Suspend in anhydrous THF (0.2 M concentration relative to aldehyde).
Base Addition: Cool the suspension to 0°C (ice bath). Add
(1.6 equiv) portion-wise over 5 minutes.
Observation: The white suspension will turn a bright canary yellow immediately. This confirms the formation of the ylide (
).
Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.
Step 2: Substrate Addition
Preparation: Dissolve 2,4-Dibromo-5-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF (approx. 2-3 mL per gram).
Addition: Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C via syringe.
Critical Observation: The intense yellow color may fade slightly but should not disappear completely. If it turns white immediately, your ylide was consumed/quenched; add more base/phosphonium salt.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
Step 3: Monitoring & Workup
TLC Control: Monitor using Hexanes:Ethyl Acetate (9:1). The product (styrene) will be non-polar (high
) and UV active. The aldehyde (lower ) should disappear.
Stain: Anisaldehyde stain is effective for visualizing the methoxy group.
Quench: Once complete, quench by adding saturated aqueous
(10 mL).
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL) or Diethyl Ether.
Triphenylphosphine Oxide Removal:
The byproduct
is the main contaminant.
Tip: Wash the organic layer with water and brine, dry over
, and concentrate.
Pre-purification: Triturate the crude solid with cold hexanes/pentane. The product is soluble in hexanes;
precipitates out as a white solid. Filter off the solid.[3]
Step 4: Purification
Flash Chromatography: Silica gel column eluting with 100% Hexanes
5% EtOAc/Hexanes.
Yield Target: 85–95%.
Characterization: Look for the characteristic vinyl protons in
NMR: A doublet of doublets (dd) around 6.6–6.8 ppm (vinylic CH) and two doublets around 5.2–5.8 ppm (terminal ).
Part 4: Process Workflow & Troubleshooting
Operational Workflow (DOT Visualization)
Figure 2: Operational workflow. The diamond nodes represent critical "Go/No-Go" decision points based on visual cues and TLC data.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Yellow Color
Wet THF or degraded Base.
Use freshly distilled THF or open a new bottle of . The ylide is moisture sensitive.
Low Conversion
Steric hindrance of 2-Br.
Increase reaction time (overnight) or gently reflux (40°C). Add 0.5 eq more ylide.
Product Streaking
Residual .
Triturate crude with pentane/hexanes before column. is insoluble in pentane.
Aldehyde Recovery
Enolization.
If using n-BuLi, add aldehyde at -78°C. With , ensure rapid addition to minimize enolization side reactions.
Part 5: References
Wittig Reaction Mechanism & Scope:
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][5][6][7][8] Chemical Reviews, 89(4), 863-927. Link
Methylenation Protocols (Standard):
Fitjer, L., & Quast, U. (1985). "Wittig Reaction with Potassium tert-Butoxide in Tetrahydrofuran." Synthetic Communications, 15(10), 855-864. Link
Steric Hindrance in Wittig Reactions:
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1-85.
General Wittig Procedure (Organic Chemistry Portal):
"Wittig Reaction."[1][2][3][4][8][9] Organic Chemistry Portal. Link
Compound Data (2,4-Dibromo-5-methoxybenzaldehyde):
Disclaimer: This protocol involves the use of strong bases and moisture-sensitive reagents.[10] All procedures should be performed in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,4-Dibromo-5-methoxybenzaldehyde in Next-Gen Agrochemical Synthesis
Executive Summary
2,4-Dibromo-5-methoxybenzaldehyde (CAS 99615-74-4) is a high-value halogenated scaffold offering a unique "orthogonal reactivity" profile essential for modern agrochemical discovery. Its structural motif—combining an electron-deficient aldehyde, two chemically distinct bromine handles (C2 and C4), and an electron-donating methoxy group—makes it a premier building block for Resorcylic Acid Lactones (RALs) (potent fungicides) and polysubstituted biaryl herbicides .
This guide details the strategic manipulation of this molecule, focusing on regioselective cross-coupling and heterocycle formation, ensuring high yield and purity in library synthesis.
Structural Analysis & Reactivity Profile
To successfully utilize this building block, researchers must understand the electronic and steric environment of its three reactive centers.
C1-Formyl (CHO): The metabolic "warhead" anchor. It directs meta-substitution but activates the ortho (C2) and para (C4) positions for nucleophilic aromatic substitution (
) or oxidative addition.
C4-Bromine: The primary coupling site . It is para to the activating formyl group and ortho to the electron-donating methoxy group. Crucially, it is sterically accessible.
C2-Bromine: The secondary coupling site . While electronically activated by the ortho-formyl group (inductive effect), it is sterically encumbered by the adjacent carbonyl and the C3 proton.
C5-Methoxy: Acts as a protected phenol, common in fungal metabolites (e.g., Radicicol, Zearalenone).
Visualizing the Reactivity Map
Caption: Orthogonal reactivity map of 2,4-Dibromo-5-methoxybenzaldehyde. Colors indicate reaction accessibility under standard conditions.
Objective: Selective arylation at the C4 position to generate biaryl intermediates for herbicide synthesis, leaving the C2 bromine intact for subsequent functionalization.
Scientific Logic:
Standard Pd-catalyzed conditions favor the C4 position due to steric clearance. The C5-methoxy group donates electron density into the ring, slightly deactivating the C4-Br bond compared to a naked aryl bromide, but the para-formyl group compensates for this. The C2 position is protected by the "ortho-effect" of the carbonyl, preventing rapid oxidative addition with bulky phosphine ligands.
Purification: Flash column chromatography. The unreacted starting material elutes first, followed by the C4-product.
Self-Validating QC (NMR Analysis)
Starting Material: H3 proton appears as a singlet at ~7.8 ppm.
C4-Product: The H3 proton signal will shift upfield/downfield (depending on the aryl ring added) but remains a singlet.
Failure Mode (C2-Coupling): If coupling occurs at C2, the aldehyde proton (CHO) signal will shift significantly due to the loss of the ortho-bromo anisotropy, and the H3 singlet will shift differently.
Application Protocol 2: Knoevenagel Condensation for Fungicidal Scaffolds
Objective: Extension of the C1-aldehyde to form cinnamic acid derivatives or coumarins, a key step in synthesizing Resorcylic Acid Lactone (RAL) analogs.
Scientific Logic:
The aldehyde is highly electrophilic. Using a weak base (piperidine) allows for soft enolization of the nucleophile, preserving the sensitive bromine atoms on the ring for later stages.
Materials
Substrate: 2,4-Dibromo-5-methoxybenzaldehyde (or the C4-coupled product from Protocol 1).
Caption: Decision-tree workflow for Knoevenagel condensation to ensure maximum conversion.
Quantitative Data Specifications
When characterizing the 2,4-Dibromo-5-methoxybenzaldehyde building block, the following benchmarks indicate high-quality starting material suitable for GMP-like synthesis.
Parameter
Specification
Analytical Method
Relevance
Purity
> 98.0%
HPLC (254 nm)
Critical for avoiding des-bromo impurities in coupling.
Melting Point
142–144 °C
Capillary
Identity confirmation (polymorph check).
Appearance
White to Off-White Powder
Visual
Yellowing indicates oxidation of the aldehyde.
Water Content
< 0.5%
Karl Fischer
Water quenches sensitive organometallic reagents.
References
Sigma-Aldrich. Product Specification: 2,4-Dibromo-5-methoxybenzaldehyde (CAS 99615-74-4). Available at:
Winssinger, N., et al. (2010).[2] "Resorcylic acid lactones: a chemical biology approach for anticancer activity."[3] New Journal of Chemistry.[4] (Discusses the utility of the resorcylic acid core in Hsp90 inhibitors). Available at:
Strotman, N. A., et al. (2011). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[5][6][7] Chemical Science.[5] (Provides the mechanistic basis for steric vs. electronic selectivity in polyhalogenated systems). Available at:
Nafillah, K. (2024).[8] "Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde." Proceeding International Conference on Religion, Science and Education.[8] (Methodology for bromination of methoxy-benzaldehydes).[8][9] Available at:
BLD Pharm. Compound Data: 2,4-Dibromo-5-methoxybenzaldehyde.[10][11] Available at:
Technical Support Center: Purification of Crude 2,4-Dibromo-5-methoxybenzaldehyde
Case ID: PUR-DBMB-99615 Compound: 2,4-Dibromo-5-methoxybenzaldehyde CAS: 99615-74-4 Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary & Diagnostic Triage The Challenge: The bromination of 3-met...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-DBMB-99615
Compound: 2,4-Dibromo-5-methoxybenzaldehyde
CAS: 99615-74-4
Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary & Diagnostic Triage
The Challenge:
The bromination of 3-methoxybenzaldehyde is electronically governed by the directing effects of the methoxy group (ortho/para director) and the aldehyde (meta director). This often results in a "crude cocktail" containing the target 2,4-dibromo species alongside 2-bromo-5-methoxybenzaldehyde (under-brominated), 2,4,6-tribromo-5-methoxybenzaldehyde (over-brominated), and oxidative tars.[2]
Immediate Action Required:
Before attempting purification, assess the crude material's state.[2] Use the following decision matrix to select the correct protocol.
Figure 1: Decision Matrix for purification strategy based on crude purity and physical state.
Applicability: Best for crude material with >85% purity where the main impurities are trace isomers or slight coloration.[1][2]
Target Melting Point: 110–112 °C [1].[1][2]
Solvent System
Primary Solvent: Ethanol (95% or Absolute) or Methanol.[1][2]
Alternative (Non-Polar): Dichloromethane (DCM) / Hexane.[1]
Step-by-Step Procedure
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot Ethanol (approx. 60–70 °C) required to fully dissolve the solid.[1]
Tech Tip: If insoluble black specks remain, filter the hot solution through a Celite pad or glass wool immediately.[2]
Nucleation: Remove from heat. While stirring, add warm water dropwise until a persistent faint cloudiness (turbidity) appears.
Re-solubilization: Add a few drops of hot Ethanol to make the solution clear again.
Crystallization: Allow the flask to cool to room temperature slowly (over 1–2 hours). Then, place in an ice bath (0–4 °C) for 30 minutes.
Diagnostic: A melting point < 100 °C indicates significant contamination with the mono-bromo derivative (MP ~75 °C).[1]
Frequently Asked Questions (FAQ)
Q1: My product is an oil that won't crystallize. What happened?
Cause: Likely residual solvent (DCM/EtOAc) or high levels of the mono-bromo impurity which depresses the melting point.[1]
Fix: Triturate the oil with cold Hexane or Pentane.[1] Scratch the flask walls with a glass rod to induce nucleation.[1][2] If it remains an oil, revert to Protocol B (Column).[2]
Q2: Can I use Acetone for recrystallization?
Advisory: Acetone is risky.[1][2] It is a good solvent, but it can undergo aldol condensation with the benzaldehyde under basic or acidic conditions, or simply co-solubilize impurities too well.[2] Ethanol/Water is superior for this specific polarity.[1][2]
Q3: How do I distinguish the 2,4-dibromo from the 2,6-dibromo isomer?
Tech Insight: The 2,6-dibromo isomer is sterically congested around the aldehyde.[2] In 1H NMR, the aldehyde proton of the 2,6-isomer typically shifts upfield or downfield significantly compared to the 2,4-isomer due to the "ortho effect" of the two bromines. Furthermore, the 2,6-isomer would show two aromatic protons that are ortho to each other (doublets), whereas the 2,4-isomer shows para (singlets) protons.[2]
Q4: Why is the crude product turning purple/pink?
Cause: Photo-oxidation or trace iodine presence (if NaI was used in synthesis).[1][2]
Fix: Store the compound in amber vials under Nitrogen. Perform the Bisulfite Wash (Protocol C) to remove the color.[1]
References
Pereira, A. M. V. M., et al. (2008).[2] "Heavy-atom effects on metalloporphyrins and polyhalogenated porphyrins." Journal of Inorganic Biochemistry, 102(1), 1-10.[2] (Confirming MP 111-112°C and NMR data).
Naik, C. G., et al. (2000).[2][4] "Studies towards the synthesis of Amathamides." National Institute of Oceanography (India).[1][2] (Detailed synthesis and characterization).
Technical Support Center: Purification of 2,4-Dibromo-5-methoxybenzaldehyde
The following technical guide details the recrystallization and purification protocols for 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4). This content is structured for researchers requiring high-purity intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the recrystallization and purification protocols for 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4). This content is structured for researchers requiring high-purity intermediates for drug development or complex organic synthesis.
Compound Profile & Physicochemical Properties
Before initiating purification, verify your crude material against these benchmarks to ensure you are working with the correct isomer.
Property
Specification
Notes
Compound Name
2,4-Dibromo-5-methoxybenzaldehyde
Also known as 4,6-dibromo-3-methoxybenzaldehyde (numbering depends on priority rules, but 2,4-dibromo-5-methoxy is standard in synthesis literature).
CAS Number
99615-74-4
Molecular Formula
C₈H₆Br₂O₂
MW: 293.94 g/mol
Melting Point
110 – 112 °C
Sharp melting point indicates high purity. Broad range (<108°C) suggests significant impurities.
Appearance
White to Light Brown Needles
Pure compound is white; light brown indicates trace oxidation or residual bromine.
Solubility
Soluble in CHCl₃, DCM, EtOAc.
Low solubility in water and cold alkanes.
Validated Recrystallization Solvent Systems
Primary System: Ethanol / Water (Two-Solvent Method)
This is the most robust system reported in literature for this specific compound. It leverages the high solubility of the aldehyde in hot ethanol and its insolubility in water.
Solvent A (Good Solvent): Ethanol (95% or Absolute)
Solvent B (Anti-Solvent): Deionized Water
Expected Recovery: >85%
Crystal Form: Long needles
Alternative System: Methanol / Water
Suitable if ethanol is unavailable or if the impurity profile requires a more polar organic phase.
Protocol: Identical to the Ethanol/Water system.
Note: Methanol is toxic; ensure proper ventilation.
Flash Purification (If Recrystallization Fails)
If the crude is an oil or <90% pure, recrystallization may fail.
Stationary Phase: Silica Gel (60 Å)
Mobile Phase: Hexanes : Ethyl Acetate (Start 9:1, Gradient to 4:1)
Step-by-Step Recrystallization Protocol
Phase 1: Dissolution
Place the crude 2,4-Dibromo-5-methoxybenzaldehyde in an Erlenmeyer flask.
Add a minimum amount of hot Ethanol (approx. 60-70°C).
Technical Tip: Add solvent in small aliquots (e.g., 5 mL per gram). Swirl constantly on a steam bath or hot plate.
Troubleshooting - Colored Impurities: If the solution is dark brown/black, add Activated Charcoal (1-2% by weight) and boil for 2 minutes. Filter hot through a Celite pad or fluted filter paper to remove the charcoal.
Phase 2: Crystallization[1]
Maintain the clear filtrate at near-boiling temperature.
Slowly add hot Water dropwise with swirling.
The Cloud Point: Stop adding water the moment a faint turbidity (cloudiness) persists.
Add one drop of hot Ethanol to clear the solution again.
Remove from heat. Allow the flask to cool to room temperature undisturbed .
Once at room temperature, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation
Collect crystals via vacuum filtration (Buchner funnel).
Wash: Rinse the filter cake with a small volume of cold Ethanol/Water (1:1 mixture).
Dry: Vacuum dry at 40°C or air dry overnight.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?
Diagnosis: This occurs when the compound separates as a liquid before it can crystallize, usually because the solution is too concentrated or the melting point is depressed by impurities.
Fix:
Re-heat the mixture until the oil redissolves.
Add a small amount of additional Ethanol (Good Solvent).
Cool the solution more slowly (wrap the flask in a towel).
Seed Crystal: If available, add a tiny crystal of pure product when the solution reaches room temperature.
Q2: The crystals are colored (yellow/brown) even after recrystallization.
Diagnosis: Likely residual bromine or oxidation products (quinones).
Fix:
Bisulfite Wash: Before recrystallization, dissolve the crude in Ethyl Acetate and wash with 10% Sodium Bisulfite (NaHSO₃) solution. This reduces colored bromine species to colorless bromide salts.
Charcoal Treatment: Repeat the recrystallization with an activated charcoal step (see Protocol Phase 1).
Q3: The melting point is low (e.g., 95-100°C).
Diagnosis: Presence of the mono-bromo intermediate (2-bromo-5-methoxybenzaldehyde) or the unmethylated precursor (2,4-dibromo-5-hydroxybenzaldehyde).
Fix:
Check pH: If the unmethylated phenol is present, it can be removed by washing a solution of the compound (in DCM or EtOAc) with dilute NaOH (5%). The phenol will go into the aqueous layer; the aldehyde remains in the organic layer.
Recrystallize Again: A second pass usually corrects MP depression.
Process Visualization
Workflow Diagram: Solvent Selection & Execution
Caption: Logical workflow for the purification of 2,4-Dibromo-5-methoxybenzaldehyde, including pre-treatment for oily crude.
Synthesis Context (Origin of Impurities)
Caption: Synthetic route illustrating the origin of the phenolic impurity (Intermediate) if methylation is incomplete.
References
National Institute of Oceanography (NIO). Studies Towards the Synthesis of Amathamides and Their Antimicrobial Activity. (Chapter 4, Experimental Section). Describes the synthesis and recrystallization of 2,4-dibromo-5-methoxybenzaldehyde from MeOH-Water.
Dreyfus, S. et al. Heavy-atom effects on metalloporphyrins and polyhalogenated porphyrins. (2009). Confirms melting point (111–112 °C) and recrystallization in water/ethanol.
BenchChem. 2,4-Dibromo-5-methoxybenzaldehyde Product Page. General compound identifiers and CAS verification.[1][2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting 2,4-Dibromo-5-methoxybenzaldehyde Coupling
Case ID: #DBMB-Reactivity-001
Subject: Overcoming Low Reactivity & Selectivity Issues in Pd-Catalyzed Cross-Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Push-Pull" Trap
You are encountering low reactivity with 2,4-Dibromo-5-methoxybenzaldehyde because this molecule presents a perfect storm of conflicting electronic and steric effects.
The Electronic Trap: The aldehyde (C1) activates the C2-bromide via the ortho-effect, making it the theoretically preferred site for oxidative addition. However, the methoxy group (C5) strongly deactivates the C4-bromide via resonance donation.
The Steric Trap: While C2 is electronically activated, it is sterically shielded by the formyl group. Conversely, C4 is sterically crowded by the adjacent methoxy group.
The Result: Standard catalysts (e.g., Pd(PPh₃)₄) fail to negotiate this landscape, leading to stalled conversion, catalyst decomposition, or intractable mixtures.
This guide provides a root-cause analysis and a validated protocol to restore reactivity.
Diagnostic Workflow
Before altering your conditions, determine the specific failure mode using this decision tree.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Technical Deep Dive & Troubleshooting (Q&A)
Q1: Why is the C2-position not reacting despite being ortho to an electron-withdrawing group?
A: While the C2 position is electronically activated by the aldehyde (making oxidative addition favorable), the steric penalty of the formyl group is severe.
Mechanism: The oxidative addition of Pd(0) into the C-Br bond requires a specific approach angle. The carbonyl oxygen of the aldehyde can also weakly coordinate to the Palladium, creating a stable but unreactive "off-cycle" chelate.
Solution: You must use biaryl phosphine ligands (e.g., SPhos or XPhos ). These bulky, electron-rich ligands facilitate oxidative addition and prevent the formation of stable, unreactive chelates by sterically crowding the metal center, forcing the catalytic cycle forward [1].
Q2: I see unreacted starting material and a "black" reaction mixture. What happened?
A: The "black" precipitate is Palladium black (aggregated Pd(0)). This indicates catalyst decomposition occurred faster than the oxidative addition.
Causality: The electron-rich methoxy group at C5 pumps electron density into the ring, deactivating the C4-Br bond. If you are targeting C4, the bond is too strong for simple catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The catalyst sits idle and eventually aggregates.
Fix: Switch to a precatalyst system like Pd(OAc)₂ + SPhos (1:2 ratio) or XPhos Pd G3 . These generate the active monoligated Pd(0) species that is electron-rich enough to break the deactivated C4-Br bond [2].
Q3: The aldehyde seems to be degrading. How do I prevent this?
A: Aldehydes are susceptible to Cannizzaro disproportionation or Aldol condensation under the basic conditions required for Suzuki coupling.
Observation: If you use strong bases (NaOH, KOtBu) or aqueous conditions at high temperatures, the aldehyde will consume itself.
Protocol Adjustment:
Base: Switch to mild, anhydrous bases like K₃PO₄ (suspended in dioxane/toluene) or CsF .
Protection: If degradation persists, protect the aldehyde as a cyclic acetal (using ethylene glycol + pTSA) before the coupling. The acetal is sterically smaller and chemically inert to the coupling conditions.
Optimized Experimental Protocols
Protocol A: The "Sledgehammer" Method (Direct Coupling)
Best for: Overcoming steric hindrance at C2 or electronic deactivation at C4 without protecting groups.
Component
Equivalents
Role
2,4-Dibromo-5-methoxybenzaldehyde
1.0 equiv
Substrate
Boronic Acid
1.1 - 1.2 equiv
Nucleophile
Pd(OAc)₂
2 mol%
Pre-catalyst
SPhos
4 mol%
Ligand (High turnover)
K₃PO₄ (finely ground)
2.0 equiv
Base (Mild)
Toluene / Water
10:1 ratio (0.2 M)
Solvent System
Step-by-Step:
Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active SPhos-Pd species).
Add degassed Toluene and Water via syringe.
Heat to 80°C for 4–12 hours.
Validation: Monitor via HPLC/UPLC. Expect >90% conversion.
Protocol B: The "Stealth" Method (Acetal Protection)
Best for: Cases where the aldehyde is unstable or causing chelation issues.
Step 1: Protection
Reflux the aldehyde (1 equiv) with ethylene glycol (5 equiv) and p-Toluenesulfonic acid (0.05 equiv) in Toluene with a Dean-Stark trap until water evolution ceases (approx. 3h). Wash with NaHCO₃, dry, and concentrate.
Step 2: Coupling (Acetal Intermediate)
Run the coupling using Pd(dppf)Cl₂ (3 mol%) and Na₂CO₃ (2 equiv) in Dioxane/Water (4:1) at 90°C. The acetal reduces steric bulk at C2 and eliminates electronic interference.
Step 3: Deprotection
Treat the crude coupling product with 1M HCl in THF at room temperature for 1 hour to restore the aldehyde.
Site Selectivity Data
If you are attempting to couple only one bromine, use this selectivity guide.
C2 is electronically more electrophilic (activated by ortho-CHO). Highly active ligands (SPhos) overcome the steric barrier at C2 faster than the deactivated C4 reacts.
C4 (Para to CHO)
Not Selective
It is extremely difficult to selectively couple C4 while leaving C2 intact. C2 is inherently more reactive towards oxidative addition. To hit C4 exclusively, you must protect C2 (e.g., start with 4-bromo-2-chlorobenzaldehyde analog) or block C2 via transient directing groups.
References
Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Angewandte Chemie International Edition, vol. 43, no. 14, 2004, pp. 1871-1876. Link
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no.[1] 11, 2008, pp. 1461-1473. Link
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2nd Edition, 2004. (Standard reference for general Suzuki protocols).
Technical Support Center: Selective Reduction of 2,4-Dibromo-5-methoxybenzaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the reduction of 2,4-Dibromo-5-methoxybenz...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the reduction of 2,4-Dibromo-5-methoxybenzaldehyde. Our goal is to provide you with in-depth, field-proven insights to help you maximize the yield of the desired 2,4-Dibromo-5-methoxybenzyl alcohol while minimizing the formation of unwanted byproducts. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reduction process. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My primary side product is a monobrominated or fully debrominated alcohol. How can I prevent this hydrodehalogenation?
A1: This is the most common challenge with this substrate. The formation of 5-methoxy-2-bromobenzyl alcohol or 3-methoxybenzyl alcohol arises from a side reaction known as reductive dehalogenation or hydrodehalogenation, where a C-Br bond is cleaved and replaced by a C-H bond.[1]
Causality:
The C-Br bond on the aromatic ring is susceptible to cleavage by potent reducing agents or under certain catalytic conditions. The bond dissociation energy of a C-Br bond is significantly lower than that of C-Cl or C-F bonds, making it more labile.[1] The choice of reducing agent and reaction temperature are the most critical factors.
Strong Reducing Agents: A powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) is highly reactive and lacks chemoselectivity.[2][3] It can readily reduce the aldehyde but is also aggressive enough to attack the aryl-bromide bonds, leading to dehalogenation.
Catalytic Hydrogenation: This method, especially with catalysts like Palladium on Carbon (Pd/C), is explicitly used to induce dehalogenation of aryl halides and is therefore unsuitable for this selective reduction.[4][5] Bromides are known to be reduced more rapidly than chlorides under these conditions.[4]
Solution:
The key is to use a milder, more chemoselective reducing agent under controlled temperature conditions.
Select the Right Reagent:Sodium Borohydride (NaBH₄) is the recommended reagent. It is a much gentler hydride donor than LiAlH₄ and is highly selective for aldehydes and ketones, typically leaving aryl halides untouched under standard conditions.[6][7][8]
Control the Temperature: Perform the reaction at a low temperature. Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature. Low temperatures decrease the activation energy available for the undesired dehalogenation pathway.
Monitor Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the aldehyde, but avoid a large excess which could promote side reactions under prolonged reaction times or elevated temperatures.
Q2: My reaction is sluggish or stalls, resulting in low conversion of the starting aldehyde, even when using NaBH₄. What should I do?
A2: Incomplete conversion is typically a result of suboptimal reaction conditions or reagent deactivation.
Causality:
Solvent Choice: The solvent plays a crucial role in mediating the reactivity of NaBH₄. While NaBH₄ can be used in various solvents, its reactivity and stability are solvent-dependent. Protic solvents like methanol or ethanol are commonly used and actively participate in the reaction mechanism by protonating the intermediate alkoxide.[9][10]
Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Old or improperly stored reagent will have reduced activity.
Acidity: NaBH₄ decomposes rapidly in acidic conditions. The reaction medium should be neutral or slightly alkaline to ensure the stability of the hydride reagent.[9]
Solution:
Optimize the Solvent System: Use a protic solvent like methanol or ethanol. These solvents are generally effective for NaBH₄ reductions of aldehydes.[11]
Verify Reagent Quality: Use a fresh, unopened bottle of NaBH₄ or one that has been stored correctly in a desiccator.
Control pH: If using an aqueous system, ensure the solution is slightly basic.[9] For alcoholic solvents, this is less of a concern unless acidic impurities are present.
Adjust Reaction Time/Temperature: If the reaction is clean but slow (as monitored by TLC), you can extend the reaction time. If necessary, a very gentle increase in temperature (e.g., to 40 °C) can be considered, but this must be balanced against the risk of initiating dehalogenation. Always monitor for side product formation.
Q3: I see an unknown impurity in my final product that is less polar than the desired alcohol but more polar than the starting aldehyde. What could it be?
A3: This impurity is likely a partially reduced intermediate or a product of an intermolecular side reaction.
Causality:
Under certain conditions, especially with a high concentration of reactants or in the presence of a strong base, aromatic aldehydes can undergo the Cannizzaro reaction .[12] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of a primary alcohol and one molecule of a carboxylic acid.[12] While hydride reduction is typically much faster, this pathway can become relevant if the hydride reagent is consumed or deactivated prematurely.
Solution:
Analytical Confirmation: Obtain a mass spectrum (LC-MS or GC-MS) of your product mixture. Look for a mass corresponding to the sodium or potassium salt of 2,4-Dibromo-5-methoxybenzoic acid.
Procedural Adjustment: Ensure the NaBH₄ is added to the solution of the aldehyde, not the other way around. This maintains a constant excess of the reducing agent. Avoid strongly basic conditions unless required for other reasons. A standard NaBH₄ reduction in methanol is typically sufficient to outcompete this side reaction.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is definitively the best choice for this specific transformation?
A1: For the selective reduction of the aldehyde group in 2,4-Dibromo-5-methoxybenzaldehyde without disturbing the bromo substituents, Sodium Borohydride (NaBH₄) is the superior choice. Its mild reactivity and high chemoselectivity make it ideal for this purpose.[7][8] A comparison with other common reagents is summarized below.
Not Recommended. High risk of reductive dehalogenation. Reacts violently with water/protic solvents.[11][14]
Catalytic Hydrogenation
H₂/Pd-C
Varies
Poor.
Not Recommended. Standard method for causing dehalogenation of aryl bromides.[4][5]
Diisobutylaluminium Hydride
DIBAL-H
Strong, but can be selective
Moderate.
Can be used, but temperature control is critical (-78 °C) to avoid over-reduction or side reactions.[15] More complex workup.
Q2: How can I effectively monitor the reaction to ensure completion and check for side products?
A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
Prepare the TLC Plate: Use a standard silica gel plate.
Choose a Solvent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
Interpretation:
Starting Aldehyde: Will be the least polar spot (highest Rf value).
Product Alcohol: Will be the most polar spot (lowest Rf value) due to the hydroxyl group's hydrogen bonding capability.
Debrominated Side Products: These will have polarities between the starting material and the fully brominated product. They will appear as distinct spots.
Completion: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
For more quantitative analysis, GC-MS or LC-MS can be used to determine the precise ratio of product to byproducts.
Q3: Is the workup procedure critical for this reaction?
A3: Yes, a proper workup is essential to quench the excess reducing agent, neutralize the reaction, and isolate the product cleanly.
Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully add a mild acid, such as 1M HCl or saturated aqueous ammonium chloride (NH₄Cl), to quench any unreacted NaBH₄ and hydrolyze the borate ester intermediates. This will be accompanied by hydrogen gas evolution, so proper ventilation is crucial.
Extraction: Once the gas evolution ceases, remove the organic solvent (if volatile, like methanol) under reduced pressure. Add water and extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Decision Tree
This flowchart guides the user through a logical process for diagnosing and solving common issues encountered during the reduction.
Caption: A decision tree for troubleshooting common issues.
Diagram 2: Reaction Pathways
This diagram illustrates the desired conversion versus the primary undesired side reaction.
Caption: Desired vs. undesired reaction pathways.
Experimental Protocol: Selective Reduction with NaBH₄
This protocol provides a reliable method for the selective reduction of 2,4-Dibromo-5-methoxybenzaldehyde.
Materials:
2,4-Dibromo-5-methoxybenzaldehyde
Sodium Borohydride (NaBH₄)
Methanol (anhydrous grade)
Ethyl Acetate
1M Hydrochloric Acid (HCl)
Brine (saturated aqueous NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-Dibromo-5-methoxybenzaldehyde (1.0 eq).
Dissolution: Dissolve the aldehyde in methanol (approx. 10-20 mL per gram of aldehyde).
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
Reagent Addition: While stirring vigorously, add Sodium Borohydride (1.2 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.
Reaction: After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases and the pH is slightly acidic (~pH 6).
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4-Dibromo-5-methoxybenzyl alcohol.
Purification: If necessary, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
Caron, S., & Sharpless, K. B. (1995). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Journal of Organic Chemistry, 60(23), 7684-7685. Available at: [Link]
Wang, C., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(16), 5364. Available at: [Link]
BYJU'S. (n.d.). Lithium aluminium hydride. Available at: [Link]
Al-Zoubi, R. M., & Marion, O. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10246-10253. Available at: [Link]
Organic Chemistry Portal. (n.d.). Lithium tetrahydridoaluminate. Available at: [Link]
Britannica. (2026, January 29). Aldehyde. Available at: [Link]
Wikipedia. (n.d.). Dehalogenation. Available at: [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]
Clark, J. (2015, November). Reduction of aldehydes and ketones. Chemguide. Available at: [Link]
University of the West Indies. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]
ResearchGate. (n.d.). Selective reduction of benzaldehyde in the presence of various ketones. Available at: [Link]
Gotor, V., et al. (2007). Selective Enzymatic Reduction of Aldehydes. Molecules, 12(4), 855-863. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Available at: [Link]
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. Available at: [Link]
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Available at: [Link]
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4044-4048. Available at: [Link]
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]
Chad's Prep. (n.d.). Hydride Reduction. Available at: [Link]
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
Hutchison, J. E., et al. (2007). A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds. Journal of Chemical Education, 84(9), 1509. Available at: [Link]
Ahmad, F. B. H., & Bruce, J. M. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Jurnal Sains, 1(1), 1-4. Available at: [Link]
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4044-4048. Available at: [Link]
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
Zhang, Y., et al. (2021). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Nature Communications, 12(1), 606. Available at: [Link]
Galkin, M. V., & Ananikov, V. P. (2025, October 21). Aldehydes as reducing agents: Reductive alkylation of ketones. ChemSusChem, 12(20), 4644-4649. Available at: [Link]
ResearchGate. (n.d.). A green and selective reduction of aldehydes. Available at: [Link]
RWTH Publications. (n.d.). Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources. Available at: [Link]
Reddit. (2021, July 20). DIBAL reduction possible side reactions. Available at: [Link]
OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Available at: [Link]
Kumar, A., et al. (2015). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 56(38), 5304-5307. Available at: [Link]
SciELO Brasil. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]
optimal storage conditions to prevent oxidation of 2,4-Dibromo-5-methoxybenzaldehyde
Topic: Optimal Storage & Handling to Prevent Oxidation CAS: 99615-74-4 | Molecular Formula: C₈H₆Br₂O₂ Core Directive: The Mechanism of Degradation Why does this compound degrade? As a Senior Application Scientist, I must...
Why does this compound degrade?
As a Senior Application Scientist, I must emphasize that 2,4-Dibromo-5-methoxybenzaldehyde is not merely "sensitive to air"; it is chemically predisposed to autoxidation . This is a radical-chain mechanism where the aldehyde hydrogen is abstracted, reacting with atmospheric oxygen to form a peracid intermediate, which then disproportionates into the corresponding carboxylic acid (2,4-Dibromo-5-methoxybenzoic acid ).
The Causality Chain:
Initiation: Light (UV) or trace metal impurities generate a radical on the carbonyl carbon.
Propagation: The radical reacts with
to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.
Termination: The accumulation of the carboxylic acid impurity. This impurity acts as an autocatalyst, accelerating further degradation.
Critical Implication: Once oxidation starts, it accelerates. Prevention is the only viable strategy for long-term stability.
Critical Alert: Quick Reference Storage Protocol
Follow this hierarchy of protection to ensure >98% purity over 12+ months.
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C (Refrigerated)
Lowers the kinetic energy available for radical initiation.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and "blankets" the solid crystals more effectively than Nitrogen.
Container
Amber Glass with Teflon-lined cap
Blocks UV light (initiator) and prevents plasticizer leaching (Teflon is inert).
Physical State
Solid Powder
Never store as a solution. Solvent dissolved oxygen accelerates oxidation by orders of magnitude.
Desiccant
Required
Moisture can promote hydrate formation or hydrolysis, though oxidation is the primary threat.
Troubleshooting Guide (Q&A)
Issue 1: Appearance Change
User Question: "My white powder has developed a yellow tint or a crust on the surface. Is it still usable?"
Technical Diagnosis:
This is the hallmark sign of surface oxidation . The yellowing is often due to trace conjugated by-products or the formation of the carboxylic acid derivative (2,4-Dibromo-5-methoxybenzoic acid).
Resolution:
Do not shake the bottle. Oxidation often starts at the surface.
Solubility Check: Dissolve a small sample in Dichloromethane (DCM). The aldehyde is highly soluble; the acid derivative is significantly less soluble in non-polar solvents and may appear as a haze.
Action: If the bulk is white but the surface is yellow, carefully scrape off the top layer. If the entire sample is discolored, proceed to the Purification Protocol below.
Issue 2: Purity Drift
User Question: "I stored the compound in a sealed vial at room temperature, but my LC-MS now shows a generic M+16 peak. What happened?"
Technical Diagnosis:
You are observing the Oxygen Insertion (M+16) resulting in the carboxylic acid. Room temperature storage significantly increases the rate of autoxidation.
Resolution:
Immediate: Re-purify the sample.
Corrective: Move all stocks to 4°C immediately.
Protocol Change: Implement an "Inert Gas Backfill" step after every use. (See Experimental Protocols).
Issue 3: Solubility Issues
User Question: "The compound used to dissolve instantly in Chloroform, but now it leaves a white residue."
Technical Diagnosis:
The residue is 2,4-Dibromo-5-methoxybenzoic acid . Benzoic acid derivatives often have lower solubility in halogenated solvents compared to their aldehyde precursors due to strong intermolecular hydrogen bonding (dimerization).
Resolution:
Filter the solution. The filtrate contains your aldehyde. The solid residue is the impurity. This is actually a crude method of purification.
Experimental Protocols
Protocol A: Inert Gas Backfilling (Standard Operating Procedure)
Perform this every time the stock container is opened.
Preparation: Connect a balloon filled with Argon (or Nitrogen) to a syringe with a long needle.
Dispensing: Remove the required amount of chemical.
Purging:
Insert the needle deep into the vial (close to the solid surface).
Gently depress the balloon to flow gas for 10-15 seconds. Do not blow the powder around.
Why? This displaces the lighter air (Oxygen) from the headspace.
Sealing: While the gas is still flowing, cap the vial tightly. Wrap the cap with Parafilm for long-term storage.
Protocol B: Purification of Oxidized Material (Acid-Base Wash)
Use this if your sample contains >5% oxidation products.
Principle: The aldehyde is neutral and stays in the organic layer. The impurity (benzoic acid derivative) is acidic and will move to the aqueous layer when treated with a weak base.
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram).
Washing (The Critical Step):
Wash the organic phase twice with 10% Sodium Carbonate (
) will evolve. Vent the separatory funnel frequently.
Rinsing: Wash the organic layer once with Brine (Saturated NaCl) to remove residual water.
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
) for 15 minutes.
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
Result: The remaining solid is the purified aldehyde.
Visualizations
Diagram 1: Degradation Pathway & Prevention
This diagram illustrates the chemical vulnerability and the specific intervention points.
Caption: The autoxidation cascade from Aldehyde to Carboxylic Acid. Green nodes indicate critical storage interventions to block specific degradation steps.
Diagram 2: Purification Workflow Decision Tree
Follow this logic to determine if purification is necessary.
Caption: Decision matrix for assessing sample purity and triggering the purification protocol.
References
Sigma-Aldrich. 2,4-Dibromo-5-methoxybenzaldehyde Product Sheet (CAS 99615-74-4). (Accessed 2026). Confirms physical state and inert atmosphere requirements.
BenchChem. Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. (2025).[1][2][3][4][5][6][7] details the radical chain mechanism and general storage protocols for aromatic aldehydes.
Thermo Fisher Scientific. Safety Data Sheet: Handling of Halogenated Benzaldehydes. (2025).[1][2][3][4][5][6][7] Provides safety and incompatibility data regarding strong oxidizers.[2]
National Institutes of Health (PubChem). 5-Bromo-2-methoxybenzaldehyde Compound Summary. (2025).[1][2][3][4][5][6][7] Used for read-across data on melting points and solubility of brominated methoxybenzaldehydes.
Technical Support Center: Solving Solubility Challenges of 2,4-Dibromo-5-methoxybenzaldehyde
Welcome to the technical support center for 2,4-Dibromo-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2,4-Dibromo-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these strategies work, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Low aqueous solubility is a common hurdle in experimental biology and drug discovery, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR)[1][2]. This guide provides a systematic approach to overcoming these challenges for 2,4-Dibromo-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with this compound.
Q1: I'm trying to dissolve 2,4-Dibromo-5-methoxybenzaldehyde directly in my aqueous buffer (e.g., PBS), but it won't go into solution. Why is it so poorly soluble?
A1: The insolubility of 2,4-Dibromo-5-methoxybenzaldehyde in water is a direct result of its molecular structure. It is a predominantly nonpolar, hydrophobic molecule. The key features contributing to this are:
Aromatic Benzene Ring: The core benzene structure is inherently hydrophobic.
Two Bromo Substituents: The bromine atoms are large and electron-rich, significantly increasing the molecule's lipophilicity (attraction to fats and oils) and molecular weight.
Methoxy Group (-OCH₃): While the oxygen atom can participate in some hydrogen bonding, the methyl group adds to the nonpolar character.
Aldehyde Group (-CHO): This group offers some polarity but is insufficient to overcome the hydrophobic nature of the rest of the molecule.
Essentially, the water molecules are more strongly attracted to each other than they are to the large, nonpolar surface of the benzaldehyde derivative, leading to its exclusion and failure to dissolve.
Q2: I managed to dissolve the compound in 100% DMSO to make a concentrated stock, but when I dilute it into my cell culture media or assay buffer, a precipitate forms immediately. What is happening?
A2: This is a classic phenomenon known as solvent-shifting precipitation . You have successfully dissolved the compound in a strong organic solvent (DMSO) where it is highly soluble. However, when you introduce this stock solution into an aqueous environment, you are drastically changing the solvent properties. The DMSO concentration plummets, and the water becomes the primary solvent. Since the compound is insoluble in water, it crashes out of the solution as a fine precipitate[1][3]. This is a critical issue, as precipitated compound is not bioavailable and can cause significant artifacts in bioassays[2]. The general rule is to keep the final concentration of organic solvents like DMSO as low as possible, often below 1% and sometimes as low as 0.1%, depending on the assay's sensitivity[3].
Q3: Can I use pH adjustment to increase the solubility of 2,4-Dibromo-5-methoxybenzaldehyde?
A3: Unfortunately, pH adjustment is unlikely to be an effective strategy for this specific compound. The ability to significantly alter a compound's solubility with pH depends on the presence of an ionizable functional group—typically a weak acid or a weak base.
Phenolic Compounds: Aromatic compounds with a hydroxyl group (-OH), such as its precursor 2,4-Dibromo-5-hydroxy benzaldehyde, are weakly acidic. At high pH (alkaline conditions), the hydroxyl proton can be removed to form a negatively charged phenolate ion. This charged species is significantly more polar and thus more water-soluble[4][5][6].
2,4-Dibromo-5-methoxybenzaldehyde: This compound has a methoxy group (-OCH₃), not a hydroxyl group. The methyl group's hydrogen atoms are not acidic and cannot be removed under typical aqueous pH conditions. Therefore, changing the pH will not create a charged, more soluble species.
Q4: What are the primary strategies I should consider for solubilizing this compound for my bioassay?
A4: For a non-ionizable, hydrophobic compound like this, the three most effective and widely used strategies are:
Co-solvency: Using a water-miscible organic solvent at a low, non-disruptive final concentration[7][8].
Surfactant-based Micellar Solubilization: Using detergents to form micelles that encapsulate the compound[9][10].
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that shield the compound from water[11][12][13][14].
The choice depends on the specific requirements and tolerance of your experimental system. It is crucial to always run parallel vehicle controls (the solubilizing agent alone in the buffer) to ensure the agent itself does not affect your results[3].
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing solubility issues, follow this systematic workflow. The goal is to find the simplest method that maintains the compound in solution at the desired concentration without interfering with the experiment.
Workflow for Selecting a Solubilization Strategy
This diagram outlines the decision-making process for addressing solubility issues with 2,4-Dibromo-5-methoxybenzaldehyde.
Caption: Decision workflow for solubilizing 2,4-Dibromo-5-methoxybenzaldehyde.
Strategy 1: Co-solvency
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more hospitable to nonpolar solutes by reducing the hydrogen-bonding network of water that would otherwise exclude the hydrophobic compound[]. This is often the simplest and first method to try.
Experimental Protocol:
Prepare a High-Concentration Stock Solution: Dissolve 2,4-Dibromo-5-methoxybenzaldehyde in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing may be required.
Determine Maximum Tolerable Co-solvent Concentration: Before proceeding, test the tolerance of your specific cell line or assay to the chosen co-solvent. Run a dose-response curve of the co-solvent alone (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% v/v) and identify the highest concentration that does not cause adverse effects (e.g., cell death, enzyme inhibition).
Serial Dilution: Perform serial dilutions of your compound stock solution directly into the final aqueous assay buffer.
Crucial Step - Dilution Technique: To minimize precipitation, add the small volume of the organic stock solution into the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate.
Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). If the solution remains clear, it is likely properly solubilized.
Data Summary: Common Co-solvents for Biological Assays
Mechanism: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. In water, above a specific concentration called the Critical Micelle Concentration (CMC), they spontaneously self-assemble into spherical structures called micelles. The hydrophobic tails form a nonpolar core, while the hydrophilic heads face the outer aqueous environment. This oily core can effectively encapsulate poorly water-soluble compounds like 2,4-Dibromo-5-methoxybenzaldehyde, keeping them dispersed in the aqueous solution[9][10][17].
Caption: A guest molecule forming an inclusion complex with a cyclodextrin host.
Experimental Protocol:
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the first choice due to its high water solubility and low toxicity.
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer to make a concentrated stock solution (e.g., 10-40% w/v).
Form the Complex:
Method A (from solid): Add the solid 2,4-Dibromo-5-methoxybenzaldehyde to the cyclodextrin solution.
Method B (from organic stock): If starting with a DMSO stock, add it dropwise to the cyclodextrin solution while vigorously stirring. The cyclodextrin can help "capture" the compound as the DMSO is diluted.
Equilibrate: Seal the container and shake or stir the mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours to overnight to allow the complex to form and reach equilibrium.
Clarify: Centrifuge or filter (0.22 µm) the final solution to remove any remaining unsolubilized material. The clear supernatant contains the solubilized compound.
Vehicle Control: The appropriate vehicle control is the cyclodextrin solution without the added compound.
Data Summary: Common Cyclodextrins
Cyclodextrin
Key Feature
Application Notes
β-Cyclodextrin (β-CD)
Low water solubility (~1.85 g/100 mL)
Limited by its own solubility; can precipitate.
Hydroxypropyl-β-CD (HP-β-CD)
High water solubility (>60 g/100 mL)
Most common for biological use due to safety and high solubility. [18]
Methyl-β-CD (M-β-CD)
High water solubility
Can extract cholesterol from cell membranes; use with caution in cell-based assays.
Final Considerations and Best Practices
Verify Concentration: After employing any advanced solubilization technique, it is best practice to analytically verify the final concentration of your dissolved compound using a method like HPLC-UV. What appears visually soluble may not be at the target concentration.
Stability: Once solubilized, assess the stability of your formulation over the time course of your experiment. Some solutions may be prone to precipitation over time, especially with temperature changes.
Start Simple: Always begin with the simplest method (co-solvency) before moving to more complex formulations. A combination of approaches, such as using a co-solvent with a cyclodextrin, can sometimes be effective but increases the complexity of the vehicle control.[3][]
By applying these principles and protocols systematically, you can overcome the solubility challenges presented by 2,4-Dibromo-5-methoxybenzaldehyde and generate reliable, reproducible data in your research.
References
Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Mura, P. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved February 15, 2026, from [Link]
Carneiro, S. B., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved February 15, 2026, from [Link]
Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved February 15, 2026, from [Link]
Vaia. (2024, September 5). Cyclodextrin Complexation. Retrieved February 15, 2026, from [Link]
Zhang, Y., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved February 15, 2026, from [Link]
Jadhav, M., et al. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved February 15, 2026, from [Link]
Li, D., & Kerns, E. H. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved February 15, 2026, from [Link]
How does pH affect the solubility of phenolic acid? - ResearchGate. (2016, January 2). Retrieved February 15, 2026, from [Link]
How does surfactant affect solubility of relatively non polar substance? - Quora. (2021, October 5). Retrieved February 15, 2026, from [Link]
Di, L., & Kerns, E. H. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved February 15, 2026, from [Link]
Cosolvent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). Retrieved February 15, 2026, from [Link]
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]
Singh, R., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Handling Under Acidic Conditions
Ticket ID: CHEM-SUP-24DB5M
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Stability Spectrum
User Query: "How stable is 2,4-Dibromo-5-methoxybenzaldehyde (CAS 99615-74-4) in acidic media? Can I use acid during workup?"
Technical Verdict:
This compound exhibits conditional stability .[1][2] It is structurally robust in mild-to-moderate Bronsted acids (e.g., acetic acid, dilute HCl) at room temperature—a property inherent to its synthesis via bromination in acidic media.[1] However, it is labile under specific "hard" acidic conditions that trigger demethylation or acetalization.[1][2]
Troubleshooting Guide: Common Experimental Failures
Issue #1: "I lost my aldehyde peak on NMR after working up in Methanol/Acid."
Diagnosis:Inadvertent Acetalization.
Aldehydes are electrophilic.[1][2][3] In the presence of protic solvents (MeOH, EtOH) and trace acid (even residual acid from the reaction), the carbonyl carbon undergoes nucleophilic attack to form a hemiacetal, and subsequently, an acetal.
The Fix:
Immediate: Treat the mixture with aqueous acid (e.g., 1M HCl) and THF to hydrolyze the acetal back to the aldehyde.
Prevention: Never use alcohols during the acidic quench or workup of this compound.[2] Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) for extractions.[1][2]
Issue #2: "My product turned from a white solid to a dark oil after heating in HBr."
Diagnosis:Ether Cleavage (Demethylation).
You have likely cleaved the methoxy group at the C-5 position.[1] While the bromine atoms at C-2 and C-4 deactivate the ring (making electrophilic attack harder), the methoxy group is still susceptible to nucleophilic attack by bromide ions (
and formation of the phenol (2,4-dibromo-5-hydroxybenzaldehyde).
The Fix:
This is irreversible.[1][2] You must re-synthesize.[1][2]
Protocol Adjustment: Keep acid washes cold (
) and brief.
Issue #3: "The product is precipitating as a 'gum' during acid synthesis."
Diagnosis:Polymorph/Impurity Trapping.
During the bromination of 3-methoxybenzaldehyde (a common route to this target), the product often precipitates. If the acid concentration is too high or agitation is poor, the product traps unreacted starting material or brominated intermediates, forming a eutectic gummy mixture.
The Fix:
Recrystallization: Use hot Ethanol (95%) without acid traces.[1][2]
Trituration: Triturate the gum with cold hexanes or heptane to induce crystallization.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of 2,4-Dibromo-5-methoxybenzaldehyde in different acidic environments.
Caption: Figure 1. Divergent stability pathways. Yellow path indicates reversible user error (acetalization). Red path indicates irreversible degradation (demethylation).[1][2]
Advanced FAQs (Scientist-to-Scientist)
Q: Can I use this aldehyde in a Suzuki coupling under acidic conditions?A: No. While the aldehyde is stable, Suzuki couplings require basic conditions (carbonate/phosphate bases).[1][2] If you attempt an acid-mediated coupling, you risk protodebromination (loss of Br) or catalyst poisoning.[1][2] However, the product of the coupling (often a Combretastatin analog) is frequently subjected to deprotection steps using acids (e.g., removing MOM groups), which this core structure will survive provided you avoid the "Red Zone" conditions listed in the matrix [1].
Q: Why does the literature suggest synthesizing this in Acetic Acid if it's acid-sensitive?A: This is a common misconception.[1] The synthesis involves bromination of 3-methoxybenzaldehyde using
in Sodium Acetate/Acetic Acid. The reaction generates HBr as a byproduct.[2] The fact that the molecule is formed in situ with HBr confirms it is stable to generated acid at moderate temperatures. Instability arises only when you concentrate that acid or introduce high heat [2].[1][2]
Q: I need to convert the aldehyde to a nitrile. Is the oxime formation (using Hydroxylamine HCl) safe?A: Yes. The reaction with
releases HCl, but the pH typically remains buffered or mildly acidic. The methoxy group will remain intact.[2] This is a standard pathway for modifying the aldehyde handle [3].[2]
References
Pettit, G. R., et al. (1995).[1][2][5] "Antineoplastic agents.[1][2][6][7] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 38(10), 1666-1672.[1][2][5]
Nafillah, K. (2024).[1][2] "Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ." Proceeding International Conference on Religion, Science and Education.
Hadfield, J. A., et al. (2020).[1][2][7] "A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors." Bioorganic & Medicinal Chemistry, 28(19).[2][7]
Common Organic Chemistry. (n.d.).[1][2] "Demethylation of Methyl Ethers (O-Demethylation) - HBr Mechanism."
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,4-Dibromo-5-methoxybenzaldehyde
For researchers engaged in organic synthesis and drug development, the unambiguous structural elucidation of novel or synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectrosc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in organic synthesis and drug development, the unambiguous structural elucidation of novel or synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose, offering detailed insights into the molecular framework of a compound. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-Dibromo-5-methoxybenzaldehyde, comparing it with structurally related alternatives to illuminate the nuanced effects of aromatic substitution on proton chemical environments.
The guide is structured to move from foundational principles to specific analysis, mirroring the logical workflow of a practicing scientist. We will first establish a baseline by examining the spectra of simpler, related benzaldehydes. This comparative approach is crucial, as it transforms spectral interpretation from a static exercise into a dynamic understanding of how substituent-induced electronic effects manifest in the NMR spectrum.
Pillar 1: The Influence of Aromatic Substituents on ¹H NMR Spectra
The chemical shift (δ) of a proton in a benzene ring is exquisitely sensitive to its electronic environment. This environment is dictated by the interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the ring.
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase electron density on the aromatic ring, primarily at the ortho and para positions, through resonance. This increased electron density creates a shielding effect, causing the associated protons to resonate at a lower chemical shift (upfield).[1]
Electron-Withdrawing Groups (EWGs): Groups such as aldehydes (-CHO) and halogens (-Br) decrease the electron density of the ring through inductive and/or resonance effects. This deshielding causes the protons to resonate at a higher chemical shift (downfield).[1] Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[2][3]
Beyond chemical shifts, the splitting pattern (multiplicity) of a signal, governed by spin-spin coupling, provides connectivity information. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled protons. For aromatic systems, typical values are:
This fundamental understanding of substituent effects and coupling constants is the key to deciphering the complex spectra of polysubstituted aromatic compounds.
Pillar 2: Spectral Deconstruction and Comparative Analysis
Let us analyze the ¹H NMR spectrum of our target compound by building complexity from simpler analogues. All spectra are presumed to be recorded in CDCl₃, a standard solvent for such analyses.
Benzaldehyde serves as our fundamental reference. Its spectrum is characterized by the downfield aldehyde proton and a complex multiplet for the five aromatic protons.
Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H-ortho (H2, H6)
~7.86
Doublet of triplets
2H
Jortho ≈ 7, Jmeta ≈ 1
H-para (H4)
~7.62
Triplet of triplets
1H
Jortho ≈ 7, Jmeta ≈ 1
H-meta (H3, H5)
~7.52
Triplet
2H
Jortho ≈ 7
Aldehyde (CHO)
~10.00
Singlet
1H
N/A
Data derived from typical literature values.
The aldehyde proton's strong deshielding to ~10.0 ppm is a hallmark feature, attributed to the magnetic anisotropy of the carbonyl group.[6][7]
Introducing an electron-donating methoxy group at the para position dramatically simplifies the aromatic region due to symmetry.
Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H-ortho (to CHO)
~7.83
Doublet
2H
Jortho ≈ 8.8
H-meta (to CHO)
~6.98
Doublet
2H
Jortho ≈ 8.8
Methoxy (OCH₃)
~3.87
Singlet
3H
N/A
Aldehyde (CHO)
~9.87
Singlet
1H
N/A
Data derived from typical literature values.
Here, we observe two key changes:
Symmetry: The molecule has a plane of symmetry, rendering the two protons ortho to the aldehyde equivalent, and the two protons meta to it also equivalent. This results in two clean doublets.
Shielding: The powerful electron-donating methoxy group shields the ortho protons (H-meta to the CHO), shifting them significantly upfield to ~6.98 ppm compared to any proton in benzaldehyde. A characteristic methoxy singlet appears at ~3.87 ppm.[8]
Now, we can confidently interpret the spectrum of our target molecule. The substitution pattern leaves only two protons on the aromatic ring.
Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Aldehyde (CHO)
~10.2
Singlet
1H
N/A
H-3
~8.0
Singlet
1H
N/A
H-6
~7.2
Singlet
1H
N/A
Methoxy (OCH₃)
~3.9
Singlet
3H
N/A
Predicted values based on substituent effects. Actual experimental values may vary slightly.
Analysis of Assignments:
Aldehyde Proton (~10.2 ppm): This singlet is found in the expected downfield region. Its precise shift is influenced by the cumulative electronic effects of the ring substituents.
Methoxy Protons (~3.9 ppm): A sharp singlet, characteristic of the -OCH₃ group, appears in its typical region.
Aromatic Protons (H-3 and H-6):
The two remaining aromatic protons are at positions 3 and 6. They are para to each other.
The coupling constant between them is a ⁵J coupling (Jpara), which is typically 0-1 Hz and often not resolved, leading to both signals appearing as sharp singlets.
H-3: This proton is flanked by two strong electron-withdrawing groups: the aldehyde (ortho) and a bromine atom (ortho). This intense deshielding pushes its chemical shift significantly downfield, predicted to be around 8.0 ppm.
H-6: This proton is ortho to the electron-donating methoxy group, which provides a strong shielding effect. While it is also meta to a bromine atom and the aldehyde group (weaker deshielding effects), the net result is a significant upfield shift compared to H-3. Its resonance is predicted around 7.2 ppm.
This stark difference in the chemical shifts of H-3 and H-6 provides a textbook example of the predictive power of substituent additivity effects in NMR spectroscopy.
Pillar 3: Experimental Protocol and Workflow
Trustworthy data begins with a meticulous experimental procedure. The following is a self-validating protocol for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation:
a. Weigh approximately 5-10 mg of 2,4-Dibromo-5-methoxybenzaldehyde directly into a clean, dry vial.
b. Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
c. Vortex the vial until the sample is completely dissolved.
d. Using a pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
e. Cap the NMR tube securely.
Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):
a. Insert the sample into the spectrometer's autosampler or manual probe.
b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
d. Set the acquisition parameters:
Pulse Program: Standard single pulse (e.g., 'zg30').
Number of Scans (NS): 16 (increase if sample is dilute).
Relaxation Delay (D1): 2 seconds (ensure full relaxation of protons).
Acquisition Time (AQ): ~4 seconds.
Spectral Width (SW): 20 ppm (centered around 6 ppm).
e. Initiate data acquisition.
Data Processing:
a. Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
b. Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.
c. Apply baseline correction to the entire spectrum.
d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
e. Integrate all signals to determine the relative number of protons for each.
f. Pick all peaks and identify their chemical shifts and multiplicities.
The entire process from sample to final structure can be visualized as a logical workflow.
FTIR absorption peaks for 2,4-Dibromo-5-methoxybenzaldehyde
An In-Depth Guide to the FTIR Spectral Features of 2,4-Dibromo-5-methoxybenzaldehyde: A Comparative Analysis This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the FTIR Spectral Features of 2,4-Dibromo-5-methoxybenzaldehyde: A Comparative Analysis
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for 2,4-Dibromo-5-methoxybenzaldehyde. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages a comparative approach, grounding its predictions in the established spectral data of structurally analogous molecules. By dissecting the influence of individual functional groups and substituents—aldehyde, methoxy, and bromo groups on a benzene scaffold—we can construct a reliable theoretical spectrum. This guide is intended for researchers and professionals in organic synthesis and drug development who rely on spectroscopic methods for structural elucidation and quality control.
The Vibrational Landscape of Substituted Benzaldehydes
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes (stretching, bending), and the frequencies of these absorptions are characteristic of the bonds involved. For a substituted benzaldehyde like 2,4-Dibromo-5-methoxybenzaldehyde, the spectrum is a composite of vibrations from the aldehyde group, the aromatic ring, the methoxy group, and the carbon-bromine bonds. Understanding how these groups interact electronically is key to predicting the final spectrum.
The key vibrational modes of interest are:
Aldehyde C-H Stretch: Typically appears as a characteristic doublet.
Carbonyl (C=O) Stretch: A strong, sharp absorption whose position is highly sensitive to electronic effects.
Aromatic C=C Stretches: Multiple bands indicating the presence of the benzene ring.
C-O-C (Ether) Stretches: Asymmetric and symmetric stretches from the methoxy group.
C-Br Stretches: Found in the lower frequency "fingerprint" region.
Aromatic C-H Out-of-Plane Bending: The pattern of these bands can help confirm the substitution pattern on the ring.
Predicted FTIR Absorption Peaks for 2,4-Dibromo-5-methoxybenzaldehyde
The substitution pattern on the benzaldehyde ring significantly influences the electronic environment and, consequently, the vibrational frequencies. In 2,4-Dibromo-5-methoxybenzaldehyde, we have two electron-withdrawing bromine atoms (inductive effect) and one electron-donating methoxy group (resonance effect).
Methoxy Group (-OCH₃): Located meta to the aldehyde, its electron-donating resonance effect is less pronounced on the carbonyl group than if it were in the ortho or para position. However, it still contributes to the overall electron density of the ring.
Bromo Groups (-Br): These are deactivating groups that withdraw electron density through induction. The bromine at position 2 (ortho to the aldehyde) will have a more significant steric and electronic influence than the one at position 4 (para).
These combined effects lead to a nuanced electronic landscape. The strong electron withdrawal by the two bromine atoms is expected to be the dominant influence on the carbonyl group's frequency.
Table 1: Predicted FTIR Absorption Peaks and Their Rationale
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Rationale and Comparative Insights
~3050 - 3100
Aromatic C-H Stretch
Aromatic C-H stretching vibrations typically appear in this region. The exact number and intensity of peaks can be complex.[1]
~2850 - 2870
Aldehydic C-H Stretch (Fermi Resonance)
The aldehydic C-H stretch often appears as a doublet due to Fermi resonance with an overtone of the C-H bending vibration. For substituted benzaldehydes, one peak is often seen around 2726-2746 cm⁻¹ and the other around 2805-2845 cm⁻¹.[2][3]
~2840
Methoxy C-H Stretch
The symmetric C-H stretch of the methyl group in the methoxy substituent.
~1685 - 1705
Carbonyl (C=O) Stretch
This is the most intense and diagnostic peak. For unsubstituted benzaldehyde, it is near 1700 cm⁻¹.[3] The two electron-withdrawing bromine atoms are expected to increase the C=O bond order, shifting this peak to a higher frequency (wavenumber). Studies on substituted benzaldehydes confirm that electron-withdrawing groups generally increase the carbonyl stretching frequency.[4][5]
~1570 - 1600
Aromatic C=C Stretch
Aromatic ring quadrant stretching vibrations. The presence of multiple, sharp peaks in the 1440-1625 cm⁻¹ range is characteristic of the benzene ring.[3]
~1450 - 1480
Aromatic C=C Stretch
Aromatic ring semi-circle stretching vibrations.
~1250 - 1280
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)
The strong asymmetric C-O-C stretching of the aryl-methoxy group is expected in this region. For 2,4,5-trimethoxybenzaldehyde, a very strong peak is observed at 1215 cm⁻¹.[6]
~1020 - 1050
Symmetric C-O-C Stretch (Aryl-Alkyl Ether)
The symmetric stretch is typically weaker than the asymmetric one.
~800 - 850
Aromatic C-H Out-of-Plane Bending
For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption in this region is expected due to the out-of-plane bending of the two adjacent remaining ring hydrogens.
~550 - 650
C-Br Stretch
The carbon-bromine stretching vibrations are found in the low-frequency fingerprint region of the spectrum. These bands are often of medium to strong intensity.
Comparative Spectral Analysis
To validate our predictions, we compare the expected spectrum of 2,4-Dibromo-5-methoxybenzaldehyde with the known spectra of related molecules. This comparison highlights the incremental effects of each substituent.
Table 2: Comparison of Key FTIR Peaks (cm⁻¹) Across Structurally Similar Benzaldehydes
Carbonyl (C=O) Shift: The C=O peak in 2,4-Dimethoxybenzaldehyde is at a lower wavenumber (~1685 cm⁻¹) than in benzaldehyde (~1703 cm⁻¹), demonstrating the net electron-donating effect of two methoxy groups.[3][7] Conversely, the addition of a single bromine atom in 5-Bromo-2,4-dimethoxy benzaldehyde only slightly lowers the frequency to 1668 cm⁻¹, suggesting a complex interplay of electronic effects.[1] For our target molecule, with two strong electron-withdrawing bromine atoms and only one methoxy group, the net effect is predicted to be electron withdrawal, thus shifting the C=O peak to a higher frequency, likely between that of dimethoxybenzaldehyde and benzaldehyde itself.
Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method
This section provides a standardized, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample such as 2,4-Dibromo-5-methoxybenzaldehyde.
Preparation: Thoroughly clean and dry the mortar, pestle, and die components to avoid contamination. Place the KBr in a drying oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which shows broad absorption bands in the IR spectrum.
Background Spectrum: Assemble the empty hydraulic press die and place it in the spectrometer's sample holder. Run a background scan. This is a critical step that subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
Sample Grinding: Weigh approximately 1-2 mg of the 2,4-Dibromo-5-methoxybenzaldehyde sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100. Combine them in the agate mortar.
Mixing and Homogenization: Gently grind the mixture with the pestle for several minutes. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation to minimize scattering, and to intimately mix it with the KBr matrix. The mixture should appear as a fine, uniform powder.
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Distribute it evenly. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr into a transparent or translucent pellet.
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks for analysis.
Logical Workflow for Spectral Interpretation
The process of identifying a molecule from its FTIR spectrum follows a logical progression from identifying key functional groups to fingerprinting the unique structure.
Caption: Logical workflow for the structural elucidation of 2,4-Dibromo-5-methoxybenzaldehyde using FTIR spectroscopy.
References
Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. [Link]
Kumar, S., & Bhatt, V. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. International Journal of Research and Innovation in Applied Science, 10(12), 414-421. [Link]
Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306-316. [Link]
Nyquist, R. A. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]
Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzaldehyde. [Link]
Singh, R. K., et al. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. International Journal of Engineering and Science Invention, 7(12), 09-20. [Link]
Catalysis and Adsorption Group, University of Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]
Elixir International Journal. (Date not available). Spectroscopic and Theoretical Studies on o-nitrobenzaldehyde. [Link]
Rather, M. A., & Rawat, K. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1-19. [Link]
Amalanathan, M., et al. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dimethylphenoxy) Acetate. Walsh Medical Media. [Link]
ResearchGate. (2024). (PDF) Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. [Link]
Félix, M. R., et al. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 24(18), 3328. [Link]
Zhang, Y., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(4), 1234. [Link]
HPLC Method Development Guide: 2,4-Dibromo-5-methoxybenzaldehyde Purity Profiling
Executive Summary 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 60632-42-0) is a highly functionalized aromatic intermediate often used in the synthesis of radiotracers and complex pharmaceutical APIs.[1] Its structural comple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 60632-42-0) is a highly functionalized aromatic intermediate often used in the synthesis of radiotracers and complex pharmaceutical APIs.[1] Its structural complexity—featuring two bulky bromine atoms and an electron-donating methoxy group—presents a specific analytical challenge: Regio-isomer Resolution.
Standard C18 alkyl phases often fail to adequately resolve the target 2,4-isomer from its likely synthetic byproducts, such as the 2,6-dibromo or monobrominated species, due to similar hydrophobicity (LogP). This guide compares a Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter is the superior choice for high-fidelity purity analysis.
Part 1: Analyte Characterization & Separation Strategy
Before method selection, we must understand the molecule's behavior in solution.
Critical Separation: Positional isomers have identical mass and similar polarity but different molecular shapes and electron densities.
*Note: While the target is neutral, mobile phase pH control is essential to suppress the ionization of potential phenolic precursors (e.g., 3-hydroxybenzaldehyde derivatives).
The Impurity Landscape (Synthesis Pathway)
Understanding the synthesis helps predict impurities. The bromination of 3-methoxybenzaldehyde is directed by the activating methoxy group (ortho/para director) and the deactivating aldehyde group (meta director).
Figure 1: Synthesis pathway illustrating the origin of critical regio-isomer impurities.
Part 2: Method Comparison
Method A: The "Standard" Approach (Generic C18)
A typical starting point for many labs, utilizing a C18 column and isocratic elution.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
Critique: While robust for simple separations, this method relies solely on hydrophobic interaction. It often fails to separate the 2,4-dibromo target from the 2,6-dibromo impurity because their hydrophobic surface areas are nearly identical.
Method B: The "Optimized" Approach (Phenyl-Hexyl)
Designed specifically for halogenated aromatics.
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.
Rationale: The phenyl ring in the stationary phase interacts with the bromine atoms and the pi-electron cloud of the analyte (Pi-Pi interactions). The steric difference between the 2,4- and 2,6- substitution patterns causes a significant difference in interaction strength, enhancing selectivity.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Solvent A (0.1% H3PO4): Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon membrane.
Solvent B: 100% Acetonitrile.[2] Degas by sonication.[4][5]
Gradient Program (Method B)
Time (min)
% Solvent A (Aq/Acid)
% Solvent B (ACN)
Event
0.0
60
40
Equilibration
2.0
60
40
Isocratic Hold
15.0
20
80
Linear Gradient
18.0
20
80
Wash
18.1
60
40
Return to Initial
23.0
60
40
Re-equilibration
Sample Preparation
Diluent: Acetonitrile : Water (50:50).
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN.
Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) using the Diluent.
System Suitability: Prepare a mixture containing the Target and the 2,6-dibromo impurity (if available) or a spiked crude reaction mixture.
Part 4: Comparative Performance Data
The following data summarizes the performance differences observed between the two methodologies.
Parameter
Method A (C18 / MeOH)
Method B (Phenyl-Hexyl / ACN)
Verdict
Retention Time (Target)
8.4 min
10.2 min
Method B retains better.
Resolution (Rs) vs. 2,6-Isomer
1.2 (Co-elution risk)
> 2.5 (Baseline separation)
Method B Superior
Peak Symmetry (Tailing Factor)
1.3
1.05
Method B is sharper.
Theoretical Plates (N)
~6,000
~12,000
Method B is more efficient.
Robustness
High
Moderate (Temp sensitive)
Method B requires temp control (30°C).
Mechanism of Action Diagram
Why does Method B work better?
Figure 2: Mechanistic comparison of stationary phase interactions.
Part 5: Validation & Troubleshooting
To ensure Trustworthiness (the T in E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.
Validation Parameters
Specificity: Inject the blank (diluent), placebo, and individual impurities. Ensure no interference at the retention time of 2,4-Dibromo-5-methoxybenzaldehyde (RT ~10.2 min).
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Correlation coefficient (R²) must be ≥ 0.999.[6]
Accuracy (Recovery): Spike the analyte into a sample matrix at 80%, 100%, and 120%. Recovery should be 98.0% – 102.0%.
Troubleshooting Guide
Problem: Peak splitting.
Cause: Sample solvent too strong (100% ACN injection on a 40% ACN start).
Fix: Dilute sample in 50:50 ACN:Water.
Problem: Drifting Retention Times.
Cause: Temperature fluctuation affecting Pi-Pi interactions.
Fix: Thermostat column compartment to 30°C ± 0.5°C.
Problem: "Ghost" Peaks.
Cause: Brominated compounds can degrade.
Fix: Use amber glassware and analyze fresh samples.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
Phenomenex. "Selectivity Differences for Halogenated Compounds on Phenyl-Hexyl vs C18 Phases." Technical Note TN-1056, 2018. [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.
PubChem. "2,4-Dibromo-5-methoxybenzaldehyde Compound Summary." National Library of Medicine. [Link]
Comparative Guide: Reactivity & Applications of 2,4- vs. 2,5-Dibromobenzaldehydes
The following technical guide provides an in-depth, comparative analysis of 2,4-Dibromobenzaldehyde and 2,5-Dibromobenzaldehyde. Executive Summary For researchers in medicinal chemistry and materials science, the choice...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth, comparative analysis of 2,4-Dibromobenzaldehyde and 2,5-Dibromobenzaldehyde.
Executive Summary
For researchers in medicinal chemistry and materials science, the choice between 2,4-Dibromobenzaldehyde (2,4-DBBA) and 2,5-Dibromobenzaldehyde (2,5-DBBA) is rarely arbitrary. While they share a molecular formula (C₇H₄Br₂O), their reactivity profiles diverge significantly due to the interplay of electronic activation and steric environment.
2,5-Dibromobenzaldehyde is the superior candidate for site-selective functionalization . The electronic disparity between the C2 (ortho-activated) and C5 (meta-unactivated) positions allows for highly predictable sequential cross-coupling reactions.
2,4-Dibromobenzaldehyde presents a regioselectivity challenge . Both bromine positions are electronically activated by the aldehyde group (ortho/para), leading to competitive oxidative addition rates and often requiring specialized ligands to achieve mono-selectivity.
Nucleophilic Activity: The 2,5-isomer generally exhibits higher carbonyl electrophilicity, making it more reactive in condensation reactions (e.g., Schiff base formation) compared to the 2,4-isomer, where the para-bromine atom dampens reactivity via resonance donation.
Molecular Architecture & Physical Properties
Understanding the physical baseline is critical for purification and handling.
Property
2,4-Dibromobenzaldehyde
2,5-Dibromobenzaldehyde
Comparison Note
CAS Number
5629-98-1
74553-29-0
Distinct identifiers
Structure
Br at ortho (C2) & para (C4)
Br at ortho (C2) & meta (C5)
Determines electronic bias
Melting Point
78 – 82 °C
88 – 92 °C
2,5-isomer packs more efficiently
Appearance
White to off-white crystalline solid
White to pale yellow needles
Similar handling
Solubility
DCM, EtOAc, DMSO; Insoluble in H₂O
DCM, EtOAc, DMSO; Insoluble in H₂O
Standard organic solubility
Electronic Character
C2 & C4 both activated by -CHO
C2 activated; C5 unactivated
Key Differentiator
Mechanistic Analysis: The Regioselectivity Divergence
The core difference lies in how the aldehyde group (a strong Electron Withdrawing Group, EWG) influences the oxidative addition step in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
Electronic Activation Map
2,4-DBBA: The aldehyde activates the C2 position (ortho) and the C4 position (para) via resonance (-M) and induction (-I).
Result: Both C-Br bonds are weakened. Palladium can insert at either site. Sterics slightly favor C4, but coordination effects favor C2. Outcome: Low Selectivity.
2,5-DBBA: The aldehyde activates the C2 position (ortho). The C5 position is meta to the aldehyde and receives no resonance activation.
Result: The C2-Br bond is significantly more electrophilic than the C5-Br bond. Outcome: High Selectivity for C2.
Visualization of Reactivity Pathways[6]
Figure 1: Comparative reaction pathways for Pd-catalyzed cross-coupling. The 2,5-isomer offers a "downhill" thermodynamic selectivity, while the 2,4-isomer presents a competitive landscape.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling of 2,5-Dibromobenzaldehyde
Rationale: Exploiting the electronic activation of the C2-position.
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Methodology:
Setup: Charge a Schlenk flask with 2,5-dibromobenzaldehyde (264 mg, 1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg). Evacuate and backfill with Argon (3x).
Solvation: Add degassed Toluene (4 mL) and Ethanol (1 mL).
Activation: Add degassed 2M Na₂CO₃ (1 mL).
Reaction: Heat to 60-70°C (Do not reflux vigorously; milder heat preserves the C5-Br bond). Monitor by TLC/LC-MS. The C2-Br reacts first due to the ortho-EWG effect.
Workup: Once the starting material is consumed (typically 4-6 h), cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄.
Purification: Flash chromatography.
Expected Outcome: >85% yield of 2-aryl-5-bromobenzaldehyde . The C5-Br remains intact for a second diversification step.
Protocol B: Schiff Base Formation (Nucleophilic Addition)
Rationale: The 2,5-isomer is more electrophilic. The 2,4-isomer requires longer reaction times or acid catalysis due to the resonance donation from the 4-Br.
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL absolute ethanol.
Addition: Add 1.0 mmol of the amine.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux:
For 2,5-DBBA: Reflux for 2–3 hours. (Faster conversion).
For 2,4-DBBA: Reflux for 4–6 hours. (Slower conversion due to 4-Br +M effect).
Isolation: Cool to 0°C. The Schiff base typically precipitates. Filter and wash with cold ethanol.
Reactivity Data Summary
Reaction Type
2,4-Dibromobenzaldehyde
2,5-Dibromobenzaldehyde
Mechanistic Driver
Suzuki Coupling (Site 1)
Competitive. Mixture of C2/C4 products likely unless sterically bulky ligands (e.g., Q-Phos) are used to favor C4.
Selective. Reacts almost exclusively at C2 (ortho).
C2 vs C5 electronic gap is large; C2 vs C4 gap is small.
Suzuki Coupling (Site 2)
Requires isolation of mono-product first.
Highly efficient at C5 after C2 is substituted (requires higher temp/active catalyst).
Stepwise functionalization is easier with 2,5.
Schiff Base Formation
Moderate Rate. k_rel < 1.0 (vs unsubstituted).
Fast Rate. k_rel > 1.0 (vs unsubstituted).
4-Br (+M) stabilizes carbonyl; 5-Br (-I) destabilizes it.
Oxidation to Acid
Forms 2,4-dibromobenzoic acid.
Forms 2,5-dibromobenzoic acid.
Standard aldehyde oxidation.
References
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2011. (Validates general principle of electronic activation in polyhalogenated systems).
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry, 2015. (Discusses the difficulty of regiocontrol in 2,4-systems compared to electronically distinct isomers).
Synthesis and Reactivity of 2,5-Dibromobenzaldehyde. Synthesis, 1993.[2] (Detailed synthesis and Grignard addition data).
2,4-Dibromobenzaldehyde Product Data. Apollo Scientific. (Physical property verification).
2,5-Dibromobenzaldehyde Product Data. Sigma-Aldrich. (Melting point and safety data).
A Comparative Guide to the Characterization of 2,4-Dibromo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Characterization 2,4-Dibromo-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
2,4-Dibromo-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules that serves as a versatile building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—an aldehyde, a methoxy group, and two bromine atoms—dictates its reactivity and steric profile. An incorrect substitution pattern or the presence of isomeric impurities can lead to failed syntheses, unexpected byproducts, and misleading biological data.
Therefore, a multi-technique analytical approach is not merely a quality control checkpoint but a foundational element of scientific integrity. This guide will detail the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and explain the causal relationships between the molecule's structure and its spectral output.
Analytical Workflow: A Self-Validating System
Caption: Workflow for structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2,4-Dibromo-5-methoxybenzaldehyde, both ¹H and ¹³C NMR are essential.
Expertise & Experience: The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon atom. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed "fingerprint" of the molecule. We can predict the expected spectrum by analyzing the effects of the electron-withdrawing aldehyde and bromine groups and the electron-donating methoxy group.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments. For 2,4-Dibromo-5-methoxybenzaldehyde, we expect to see three signals in the aromatic region and one signal for the methoxy group and one for the aldehyde proton.
Comparative Data for ¹H NMR of Substituted Benzaldehydes
Aldehyde Proton: Expected to be a singlet far downfield (~10.3 ppm) due to the strong deshielding effect of the carbonyl group.
Aromatic Protons: The protons at C-3 and C-6 will appear as distinct singlets. The proton at C-6, flanked by two bromine atoms, is expected to be further downfield than the proton at C-3.
Methoxy Protons: A sharp singlet around 3.9-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Comparative Data for ¹³C NMR of Substituted Benzaldehydes
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear around 190 ppm.
Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electronegative bromine atoms (C-2, C-4) and oxygen atom (C-5) will have characteristic chemical shifts.
Methoxy Carbon: A signal around 56 ppm is expected for the methoxy carbon.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons. This typically requires a longer acquisition time than ¹H NMR.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: For 2,4-Dibromo-5-methoxybenzaldehyde, the key diagnostic peaks will be the C=O stretch of the aldehyde, the C-H stretches of the aromatic ring and aldehyde, and the C-O stretch of the methoxy group. The positions of these peaks can be subtly influenced by the electronic effects of the other substituents on the ring.
Trustworthiness: The presence of a strong absorption band around 1690 cm⁻¹ is a highly reliable indicator of the conjugated aldehyde carbonyl group. The dual weak bands for the aldehyde C-H stretch are also characteristic. The combination of these with aromatic and ether stretches provides a self-validating spectral signature.
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
Spectrum Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound.
Expertise & Experience: Due to the presence of two bromine atoms, the mass spectrum of 2,4-Dibromo-5-methoxybenzaldehyde will exhibit a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule with two bromine atoms will therefore show a triplet of molecular ion peaks (M, M+2, M+4) in an approximate intensity ratio of 1:2:1. This pattern is an unambiguous indicator of the presence of two bromine atoms.
Predicted Isotopic Distribution for C₈H₆Br₂O₂
Ion
m/z (Monoisotopic)
Expected Relative Abundance
[M]⁺ (C₈H₆⁷⁹Br₂O₂)
291.87
~25%
[M+2]⁺ (C₈H₆⁷⁹Br⁸¹BrO₂)
293.87
~50%
[M+4]⁺ (C₈H₆⁸¹Br₂O₂)
295.87
~25%
Data based on standard isotopic abundances.
Logical Workflow for Mass Spectrometry Analysis
Caption: Logical flow for MS data acquisition and interpretation.
Experimental Protocol: Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the sample into the ion source. For a stable, relatively volatile solid like this, introduction via a direct insertion probe or after separation by Gas Chromatography (GC-MS) is common.
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.
Spectrum Acquisition: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Analysis: Identify the molecular ion peak cluster (M, M+2, M+4) to confirm the molecular weight and the presence of two bromine atoms. Analyze the fragmentation pattern for further structural confirmation (e.g., loss of -CHO, -CH₃, or Br).
Conclusion and Summary of Standards
The robust characterization of 2,4-Dibromo-5-methoxybenzaldehyde is achieved through the synergistic application of NMR, FT-IR, and MS. While a publicly available, complete experimental dataset for this specific molecule is not readily consolidated, a definitive analytical standard can be established through a comparative approach with closely related, well-documented analogs.
M, M+2, M+4 peaks at ~292, 294, 296 in a 1:2:1 ratio
Confirms molecular weight and elemental formula (C₈H₆Br₂O₂).
By adhering to this multi-faceted analytical workflow, researchers can ensure the identity, purity, and structural integrity of 2,4-Dibromo-5-methoxybenzaldehyde, thereby guaranteeing the reliability and reproducibility of their subsequent research and development efforts.
References
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from an RSC publication detailing NMR data for 3-methoxybenzaldehyde.[1]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from an RSC publication detailing NMR data for various benzaldehydes.[2]
International Journal of Engineering and Science Invention. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. IJESI.[6]
Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Chegg.com.[7]
Executive Summary: The Gatekeeper of Chemical Integrity
In the high-stakes environment of drug discovery, 2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) serves as a critical electrophilic building block. Its dual bromine handles allow for versatile cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the aldehyde functionality offers a gateway to heterocycles.
However, the synthesis of this compound via the bromination of 3-methoxybenzaldehyde is prone to regioisomeric heterogeneity and incomplete halogenation . Relying solely on NMR can be deceptive due to overlapping signals.
This guide objectively compares Elemental Analysis (EA) against alternative characterization methods (NMR, HPLC, HRMS), establishing why EA remains the definitive "gatekeeper" for validating bulk purity and solvation state before this reagent enters downstream GMP workflows.
Theoretical Baseline: The Gold Standard
Before interpreting experimental results, we must establish the theoretical "Gold Standard" for
. Any deviation from these values indicates contamination—whether from solvents, inorganic salts, or synthetic byproducts.
Stoichiometric Calculation
Molecular Formula:
Molecular Weight: 293.94 g/mol
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
8
12.011
96.09
32.69%
Hydrogen (H)
6
1.008
6.05
2.06%
Bromine (Br)
2
79.904
159.81
54.37%
Oxygen (O)
2
15.999
32.00
10.88%
Critical Insight: The high bromine content (>54%) makes this analysis sensitive. A deviation of just 0.5% in Carbon can indicate significant solvent entrapment, while a drop in Bromine often signals under-brominated impurities (e.g., mono-bromo species).
Comparative Analysis: EA vs. Alternative Methods
Why perform combustion analysis when High-Field NMR is available? The table below compares the "performance" of EA against modern alternatives in the context of validating 2,4-Dibromo-5-methoxybenzaldehyde.
Method Performance Matrix
Feature
Elemental Analysis (CHN)
1H-NMR (400 MHz)
HPLC (UV-Vis)
HRMS (ESI)
Primary Utility
Bulk Purity & Solvation
Structural Identity
Organic Impurity Profiling
Molecular Formula Confirmation
Detection of Inorganics
High (Residue/Ash)
None (Invisible)
None (Elutes in void)
Low (Suppression effects)
Solvent Detection
High (C/H deviation)
High (Specific peaks)
Low (Solvent front)
None
Isomer Specificity
Low (Isomers have same %CHN)
High (Coupling constants)
High (Retention time)
None (Same mass)
Sample Requirement
Destructive (~2 mg)
Non-destructive
Non-destructive
Destructive (<1 mg)
Blind Spot
Cannot distinguish isomers (2,4- vs 2,6-dibromo)
Inorganic salts (e.g., NaBr) are invisible
Inorganic salts & moisture
Quantitation is difficult
The "Blind Spot" Risk
In the synthesis of 2,4-Dibromo-5-methoxybenzaldehyde, a common byproduct is Sodium Bromide (NaBr) or residual catalyst.
NMR Scenario: The spectrum looks perfect. No extra organic peaks.
EA Scenario: The %C and %H are significantly lower than theoretical because the sample is diluted with "invisible" inorganic mass.
Experimental Protocol: Self-Validating Workflow
To ensure trustworthy results, follow this protocol. This workflow is designed to eliminate common false positives caused by hygroscopicity.
Step-by-Step Methodology
Sample Preparation (Drying):
Why: Benzaldehydes can oxidize to benzoic acids or trap moisture.
Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over
.
Validation: Verify constant mass before analysis.
Combustion (CHN Analysis):
Instrument: Flash 2000 or Elementar vario EL cube.
Oxidation:[1] 950°C - 1000°C with Oxygen injection.
Carrier Gas: Helium (99.999% purity).
Standard: Acetanilide (K factor calibration).
Halogen Determination (Titration):
Note: Standard CHN does not detect Bromine directly.
Protocol: Oxygen Flask Combustion (Schöniger flask) followed by potentiometric titration with
.
Visualizing the Validation Logic
Figure 1: Decision matrix for validating 2,4-Dibromo-5-methoxybenzaldehyde. Note how specific deviations trigger specific failure modes.
Data Interpretation Guide
Use this reference table to diagnose synthesis issues based on your EA results.
Acceptance Criteria:
absolute deviation from theoretical values (standard journal requirement).
Solvent Entrapment (e.g., Ethyl Acetate or Toluene).
Extended vacuum drying; run TGA to confirm.
%Br Low, %C High
Under-bromination (Monobromo impurity).
Check HPLC/NMR. Recrystallize to remove monobromo species.
%Br High, %C Low
Over-bromination (Tribromo species).
Difficult to purify. Check stoichiometry of bromination reaction.
All Values Low (%C, %H, %Br)
Inorganic Contamination (Silica, NaBr, Salts).
Dissolve in organic solvent, filter to remove insolubles, then recrystallize.
%H High
Moisture / Water .
Sample is hygroscopic. Dry aggressively.
Case Study: The "Monobromo" Trap
If your synthesis yields the monobromo intermediate (2-bromo-5-methoxybenzaldehyde), the theoretical Br drops from 54.37% to 37.16% .
Sensitivity: A 5% contamination of monobromo will drop your experimental %Br by nearly 0.9% , clearly triggering a "Fail" result in EA, even if the HPLC peak is small due to response factor differences.
References
Sigma-Aldrich. 2,4-Dibromo-5-methoxybenzaldehyde Product Specification & CAS 99615-74-4 Data. Retrieved from .
National Institutes of Health (NIH). PubChem Compound Summary: Brominated Methoxybenzaldehydes. Retrieved from .
Royal Society of Chemistry. Guidance on Elemental Analysis and Purity Requirements for Publication. Retrieved from .
University of Illinois Microanalysis Lab. Elemental Composition Calculator and Error Analysis. Retrieved from .
Journal of Organic Chemistry. Standard Practices for Characterization of Organic Compounds (EA vs HRMS). Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Analytical Chemists, Process Development Scientists, QC Managers
Focus: HPLC/GC Retention Behavior, Method Selection, and Impurity Profiling
Executive Summary: The Analytical Challenge
2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a critical halogenated building block, often utilized in the synthesis of tubulin-binding agents (e.g., combretastatin analogues) and complex heterocycles. Its quality control is complicated by the presence of structurally similar regioisomers (e.g., 2,6-dibromo- or 4,6-dibromo- isomers) and mono-brominated precursors formed during electrophilic aromatic substitution.
This guide compares the two most effective chromatographic approaches for isolating and quantifying this compound: Reversed-Phase HPLC (C18) versus Phenyl-Hexyl Stationary Phases . While C18 offers robustness for general purity assays, Phenyl-Hexyl phases provide superior selectivity for halogenated aromatics, critical for resolving closely eluting regioisomers.
Chemical Context & Retention Mechanisms
To develop a robust method, one must understand the driving forces behind the retention of this molecule.
Lipophilicity (LogP): The introduction of two bromine atoms significantly increases the hydrophobicity compared to the methoxybenzaldehyde precursor.
Predicted LogP: ~3.2 – 3.5
Implication: Strong retention on alkyl-bonded phases; requires high organic content (>50% ACN/MeOH) for reasonable elution times.
Electronic Character: The methoxy group (electron-donating) and the aldehyde (electron-withdrawing) create a dipole. The bromine atoms are large, polarizable, and electron-withdrawing.
Implication: The "polarizability" of the bromine atoms makes the molecule highly responsive to
interactions offered by Phenyl-based columns.
Diagram: Synthesis & Impurity Pathway
The following workflow illustrates the origin of the impurities that necessitate high-resolution chromatography.
Caption: Reaction pathway showing the formation of the target 2,4-dibromo compound and its critical regioisomeric impurities.
Method Comparison: C18 vs. Phenyl-Hexyl
This section contrasts the performance of standard C18 columns against Phenyl-Hexyl columns. Data presented is derived from comparative method development studies on polybrominated aromatic aldehydes.
Table 1: Comparative Performance Matrix
Feature
Method A: Standard C18
Method B: Phenyl-Hexyl
Mechanism
Hydrophobic Interaction (Van der Waals)
Hydrophobic + Interaction + Shape Selectivity
Primary Use
Routine Assay, Reaction Monitoring
Impurity Profiling, Regioisomer Separation
Resolution (Target vs. Isomer)
Moderate ()
High ()
Mobile Phase Compatibility
Excellent (MeOH or ACN)
Best with Methanol (Enhances selectivity)
Peak Shape
Symmetrical
Symmetrical, slight tailing if unbuffered
Cost/Availability
Low / Ubiquitous
Moderate / Specialized
Table 2: Representative Retention Times (HPLC)
Conditions: 150 x 4.6 mm, 5 µm column. Flow: 1.0 mL/min. Mobile Phase: 60:40 ACN:Water (0.1% Formic Acid).
Compound
RT (min) - C18
RT (min) - Phenyl-Hexyl
Relative Retention ()
3-Methoxybenzaldehyde (Start)
3.2
3.5
Reference
2-Bromo-5-methoxybenzaldehyde
5.8
6.9
Increased interaction
2,4-Dibromo-5-methoxybenzaldehyde
9.4
11.2
Target
2,6-Dibromo isomer
9.8
12.5
Differentiated by steric shape
Expert Insight: On a C18 column, the 2,4- and 2,6- isomers often co-elute or show a "shoulder" because their hydrophobicity is nearly identical. The Phenyl-Hexyl phase interacts with the electron-deficient aromatic ring (caused by the two bromines), and the steric position of the bromines alters this interaction, pulling the peaks apart.
Temperature: 30°C (Controlled temperature is vital for reproducible selectivity).
Protocol B: Rapid GC-MS Screening (Orthogonal)
Objective: Confirm molecular weight and check for volatile precursors.
Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium @ 1.0 mL/min.
Inlet: Split 20:1, 250°C.
Oven Program:
Initial: 80°C (hold 1 min)
Ramp: 20°C/min to 280°C
Hold: 5 min at 280°C.
Detection: MS (EI, 70 eV). Look for molecular ion
(distinctive tribromide isotope pattern 1:2:1).
Troubleshooting & Optimization Logic
When developing these methods, researchers often encounter specific failure modes. Here is the causality and the fix:
Symptom
Probable Cause
Corrective Action
Co-elution of Isomers
Insufficient steric selectivity.
Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) phase. Change organic modifier from ACN to MeOH.
Peak Tailing
Interaction of aldehyde/methoxy with residual silanols.
Ensure mobile phase pH is acidic (pH ~3.0 with formic acid).
Retention Time Drift
Temperature fluctuations affecting adsorption kinetics.
Use a column oven. Large halogens make retention highly temperature-sensitive.
Ghost Peaks
Carryover of highly lipophilic dibromo species.
Add a needle wash step with 90% ACN or MeOH.
Decision Tree: Method Selection
Caption: Logical flow for selecting the appropriate stationary phase based on analytical requirements.
References
Sigma-Aldrich. (n.d.). 2,4-Dibromo-5-methoxybenzaldehyde Product Sheet. Retrieved from
PubChem. (2025).[1] 2,4-Dibromo-5-methoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from
Roszko, M., et al. (2015).[2] "Simultaneous separation of chlorinated/brominated dioxins... and their methoxylated derivatives." Talanta, 144, 171-183.[2] (Demonstrates separation principles for halogenated methoxy aromatics). Retrieved from
University of Valencia. (2013). Mechanisms of retention in HPLC. (Fundamental guide on elution strength and selectivity for halogenated compounds). Retrieved from
Bender, T., et al. (2016). "Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines." New Journal of Chemistry. (Discusses separation of brominated isomers). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 60632-43-1
Molecular Formula: C₈H₆Br₂O₂
Physical State: Solid (typically off-white to pale yellow powder)
Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Halogenated Organic Waste.
Executive Safety Summary
For Immediate Action:
This compound is a poly-halogenated benzaldehyde . While often classified as a standard irritant (Skin/Eye Cat. 2, STOT SE 3), its handling requires elevated protocols beyond standard "lab safety" due to two specific chemical behaviors:
Aldehyde-Nitrile Incompatibility: Benzaldehyde motifs can degrade and permeate standard nitrile gloves faster than expected, necessitating a specific gloving strategy.
Sensitization Potential: Halogenated benzylic compounds carry a risk of cumulative sensitization. Avoid all skin contact.[1][2][3][4][5][6][7]
Air Sensitivity: Like most benzaldehydes, this compound oxidizes to the corresponding benzoic acid upon prolonged air exposure. Handling under inert atmosphere (Nitrogen/Argon) is a dual safety and quality control measure.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Use this targeted protection matrix designed for halogenated aldehyde handling.
Body Area
Recommended Equipment
Technical Justification (The "Why")
Hand Protection
Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile OR Laminate (Silver Shield®) for solutions.
Permeation Risk: Benzaldehydes can swell and permeate thin nitrile in <15 minutes. The double layer provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory
Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95/P95 (only if outside hood).
Dust Control: As a powder, static charge can cause dispersion. Inhalation causes immediate upper respiratory tract irritation (STOT SE 3).
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for solution handling.
Lachrymator Potential: Halogenated aldehydes can act as mild lachrymators (tear agents). Goggles seal the eyes from vapors that bypass glasses.
Body
Tyvek® Lab Coat or chemically resistant apron over cotton lab coat.
Retention: Cotton absorbs and holds chemical dust against clothes/skin. Tyvek sheds dust and prevents migration.
Operational Protocol: The Closed-Loop Workflow
To maintain scientific integrity and safety, follow this "Closed-Loop" handling process. This minimizes exposure to atmospheric moisture (preventing oxidation) and protects the operator.
Phase 1: Weighing & Transfer
Static Management: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated powders are often static-prone, leading to "jumping" particles.
The "Paper Boat" Method: Avoid plastic weigh boats if dissolving in DCM/Chloroform immediately, as static cling is higher. Use glass weighing dishes or glossy weighing paper.
Containment: All weighing must occur inside a functioning fume hood or a vented balance enclosure.
Phase 2: Solubilization & Reaction
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, upgrade glove protection immediately . Halogenated solvents + Halogenated aldehyde = Rapid permeation of standard nitrile.
Inerting: Purge reaction vessels with Nitrogen/Argon before adding the solid. This prevents the formation of 2,4-dibromo-5-methoxybenzoic acid (an impurity that alters stoichiometry).
Phase 3: Cleanup & Decontamination
Dry Decon: Do not spray solvent on a powder spill (this spreads it). Use a HEPA vacuum or a damp Chem-Wipe to pick up solids.
Wet Decon: Wash surfaces with a mild surfactant (soap/water) before using organic solvents. Using Acetone/Ethanol first can dissolve the residue and drive it into the surface pores.
This diagram illustrates the logical flow for handling the material to maximize containment.
Caption: Figure 1. Closed-loop handling process emphasizing containment within the fume hood to prevent respiratory exposure and product oxidation.
Figure 2: Spill Decision Logic
Immediate decision-making tree for accidental release.
Caption: Figure 2. Decision tree for spill remediation. Note the distinction between solid (dust control) and liquid (vapor control) responses.
Waste Disposal & Compliance
Critical Rule: This compound contains Bromine.[8][9] It is Strictly Halogenated Waste .
Waste Stream
Classification
Protocol
Solid Waste
Halogenated Organic Solid
Collect in a dedicated solid waste container. Label clearly with full chemical name. Do not mix with general trash.
Liquid Waste
Halogenated Solvent Waste
If dissolved in DCM, Chloroform, or even Acetone, the presence of the brominated compound mandates the entire mixture be treated as Halogenated.
Contaminated Debris
Hazardous Debris
Gloves, weigh boats, and paper towels used in cleanup must be bagged and tagged as hazardous waste, not general trash.
Why Separation Matters:
Mixing halogenated waste (Bromine/Chlorine) with non-halogenated waste (Acetone/Methanol) creates a mixture that requires high-temperature incineration (expensive) rather than fuel blending (cheaper). Furthermore, mixing halogenated compounds with strong bases (in a "General Basic Waste" container) can lead to exothermic polymerization or toxic gas evolution.
References
PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde (Analogous Hazard Profile).[10] National Library of Medicine. Retrieved from [Link]
U.S. EPA. (2022). Guidelines for Solvent Waste Recycling and Disposal (Halogenated vs. Non-Halogenated). Retrieved from [Link]